7-Xylosyl-10-deacetyltaxol C
描述
属性
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-(hexanoylamino)-2-hydroxy-3-phenylpropanoyl]oxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H63NO17/c1-7-8-11-20-33(53)50-35(27-16-12-9-13-17-27)38(56)44(60)64-30-22-49(61)42(66-43(59)28-18-14-10-15-19-28)40-47(6,41(58)37(55)34(25(30)2)46(49,4)5)31(21-32-48(40,24-63-32)67-26(3)51)65-45-39(57)36(54)29(52)23-62-45/h9-10,12-19,29-32,35-40,42,45,52,54-57,61H,7-8,11,20-24H2,1-6H3,(H,50,53)/t29-,30+,31+,32-,35+,36+,37-,38-,39-,40+,42+,45+,47-,48+,49-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWGQEYABFGJID-UVDBIDMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)OC6C(C(C(CO6)O)O)O)(C(=O)C(C(=C2C)C3(C)C)O)C)OC(=O)C7=CC=CC=C7)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)N[C@@H](C1=CC=CC=C1)[C@H](C(=O)O[C@H]2C[C@]3([C@H]([C@H]4[C@@]([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)(C(=O)[C@@H](C(=C2C)C3(C)C)O)C)OC(=O)C7=CC=CC=C7)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H63NO17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101308975 | |
| Record name | 7-Xylosyl-10-deacetyltaxol C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101308975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
938.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90332-65-3 | |
| Record name | 7-Xylosyl-10-deacetyltaxol C | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90332-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Xylosyl-10-deacetyltaxol C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101308975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 7-Xylosyl-10-deacetyltaxol C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and biological properties of 7-Xylosyl-10-deacetyltaxol C, a naturally occurring taxane (B156437) derivative. The information presented herein is intended to support research and development efforts in oncology and medicinal chemistry.
Core Chemical Properties
This compound is a diterpenoid compound isolated primarily from the bark of Taxus wallichiana Zucc and has also been reported in Taxus cuspidata and Corylus avellana.[1][2] It belongs to the taxane family, a class of compounds renowned for their potent anti-cancer properties.
Table 1: Physicochemical Properties of this compound and Related Analogues
| Property | Value | Source |
| CAS Number | 90332-65-3 | [1][2][3] |
| Molecular Formula | C49H63NO17 | [1][2][3] |
| Molecular Weight | 938.02 g/mol | [1][2] |
| Appearance | White to Off-White Solid/Powder | [][5][6] |
| Melting Point | >228 °C (with decomposition) | [][5][6] |
| Boiling Point | 1068.4 ± 65.0 °C (Predicted) | [][5] |
| Density | 1.460 ± 0.10 g/cm³ (Predicted) | [][5] |
Table 2: Solubility and Storage of this compound
| Parameter | Details | Source |
| Solubility | Soluble in DMSO, Pyridine, Methanol, and Ethanol (B145695). Slightly soluble with heating/sonication. Insoluble in water (< 0.1 mg/mL). | [1][][5][6] |
| Storage (Solid) | Hygroscopic. Store at -20°C in a freezer under an inert atmosphere. Can be stored for up to 24 months at 2-8°C if the vial is kept tightly sealed. | [1][5][6] |
| Storage (Solution) | Prepare and use solutions on the same day. For stock solutions, store as aliquots in tightly sealed vials at -20°C for up to two weeks. | [1] |
Biological Activity and Mechanism of Action
As a taxane derivative, the biological activity of this compound is primarily characterized by its cytotoxic effects against cancer cells. The closely related analogue, 7-Xylosyl-10-deacetyltaxol, has demonstrated significant inhibitory action against various tumor cell lines, including breast cancer (MCF-7, IC50: 0.3776 µg/mL) and colon cancer (IC50: 0.86 µg/mL).[7]
The mechanism of action involves the disruption of microtubule dynamics, leading to mitotic cell cycle arrest and subsequent apoptosis.[8] Specifically, in human prostate cancer cells (PC-3), 7-xylosyl-10-deacetylpaclitaxel induces apoptosis through the intrinsic, mitochondria-dependent pathway.[8] This process is initiated by the upregulation of pro-apoptotic proteins like Bax and Bad and the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-XL.[8] This shift disrupts the mitochondrial membrane permeability, leading to the activation of initiator caspase-9, which in turn activates executioner caspases-3 and -6, culminating in programmed cell death.[8]
Caption: Mitochondrial-dependent apoptosis pathway induced by this compound.
Experimental Protocols
A fast and effective method for the separation and enrichment of 7-xylosyl-10-deacetyl paclitaxel (B517696) from plant extracts utilizes macroporous resin chromatography.[9]
Materials:
-
Crude Taxus extract (free of paclitaxel)
-
AB-8 macroporous resin
-
Ethanol (30% and 80% solutions)
-
Chromatography column
Protocol:
-
Resin Preparation: Pack a chromatography column with AB-8 macroporous resin and equilibrate it.
-
Adsorption: Load the crude extract onto the column at a flow rate of 1 mL/min. The optimal processing volume is approximately 15 bed volumes (BV).[9]
-
Washing: Wash the column to remove impurities.
-
Gradient Elution:
-
Product Recovery: Collect the fractions eluted with 80% ethanol. This method has been shown to increase the content of 7-xylosyl-10-deacetyl paclitaxel by over 60-fold with a recovery rate of approximately 85.85%.[9]
-
Further Purification (Optional): The recovered product can be further purified by recrystallization from solvents such as acetone.[10]
Caption: Workflow for the isolation and purification of this compound.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cytotoxicity.[11]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
96-well microtiter plates
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight (37°C, 5% CO2) to allow for attachment.[12]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium only (negative control) and medium with DMSO (vehicle control). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control wells. Plot the viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Spectroscopic Data
Structural identification and confirmation of this compound and its analogues are typically performed using NMR spectroscopy and mass spectrometry.[1][13] While a comprehensive public dataset for the 'C' variant is limited, data for the closely related 7-(beta-Xylosyl)-10-deacetyltaxol is available through specialized databases, which can serve as a reference for structural elucidation.[14]
This guide provides foundational data for researchers working with this compound. Further experimental validation is recommended for all applications.
References
- 1. This compound | CAS:90332-65-3 | Manufacturer ChemFaces [chemfaces.com]
- 2. This compound | C49H63NO17 | CID 15222314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. standards.chromadex.com [standards.chromadex.com]
- 5. chembk.com [chembk.com]
- 6. 7-Xylosyl-10-deacetyltaxol | 90332-63-1 [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. il.hsp-pharma.com [il.hsp-pharma.com]
- 9. Separation of 7-xylosyl-10-deacetyl paclitaxel and 10-deacetylbaccatin III from the remainder extracts free of paclitaxel using macroporous resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US5475120A - Method for the isolation and purification of taxol and its natural analogues - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 14. spectrabase.com [spectrabase.com]
Unveiling 7-Xylosyl-10-deacetyltaxol C: A Technical Guide to its Discovery and Isolation
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the discovery, isolation, and preliminary characterization of 7-Xylosyl-10-deacetyltaxol C, a naturally occurring taxane (B156437) derivative. Taxanes are a critical class of anti-cancer agents, and understanding the nuances of their diverse analogues is paramount for the development of novel therapeutics. This document details the experimental protocols for its extraction from natural sources, purification methodologies, and initial biological evaluation, presenting quantitative data in accessible formats and visualizing key processes.
Core Discovery and Natural Occurrence
This compound is a diterpenoid natural product belonging to the taxane family. It has been identified as a constituent of various yew species (Taxus), notably Taxus wallichiana (Himalayan Yew) and Taxus cuspidata[1]. The presence of a xylosyl moiety at the C-7 position of the taxane core distinguishes it from more common taxanes like paclitaxel. The "C" designation in its name typically signifies a specific acyl group at the C-3' position of the C-13 side chain, which in this case is a hexanoyl group.
Physicochemical and Biological Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C49H63NO17 | [1] |
| Molecular Weight | 938.0 g/mol | [1] |
| CAS Number | 90332-65-3 | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, methanol (B129727), ethanol | [] |
Preliminary biological investigations of closely related compounds suggest that this compound likely possesses cytotoxic properties against various cancer cell lines. The general mechanism of action for taxanes involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis[3].
Experimental Protocols: Isolation and Purification
The isolation of this compound from its natural source, primarily the bark or needles of Taxus species, is a multi-step process involving extraction, partitioning, and chromatographic separation. The following is a representative experimental protocol based on established methods for taxane isolation.
Extraction of Crude Plant Material
-
Preparation of Plant Material: Dried and ground bark or needles of Taxus wallichiana are used as the starting material.
-
Solvent Extraction: The ground plant material is extracted with a polar solvent, typically methanol or ethanol, at room temperature for an extended period (e.g., 24-48 hours). This process is often repeated multiple times to ensure exhaustive extraction.
-
Concentration: The combined solvent extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Liquid-Liquid Partitioning
-
Solvent Partitioning: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity. A common sequence is hexane, chloroform (B151607) (or dichloromethane), and ethyl acetate.
-
Fraction Collection: Each solvent fraction is collected separately and concentrated. The taxane xylosides, including this compound, are typically enriched in the more polar fractions like ethyl acetate.
Chromatographic Purification
A series of chromatographic techniques are employed for the final purification of this compound.
-
Silica (B1680970) Gel Column Chromatography: The enriched fraction is subjected to column chromatography on silica gel. A gradient elution system, for example, a mixture of chloroform and methanol with increasing methanol concentration, is used to separate the components based on their polarity.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified using preparative reverse-phase HPLC (RP-HPLC). A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile (B52724) and water.
-
Final Purification: The fractions containing pure this compound, as determined by analytical HPLC, are pooled and concentrated to yield the final product.
The workflow for the isolation and purification of this compound is depicted in the following diagram.
Quantitative Data
The yield of this compound from natural sources is typically low, reflecting its status as a minor taxane constituent.
Table 2: Reported Content of this compound in Taxus Species
| Plant Material | Method of Analysis | Content (mass percent) | Reference |
| Leaves of Chinese Yew (Taxus chinensis) | RP-HPLC | 0.012% |
Biological Activity and Signaling Pathway
While specific studies on the signaling pathways of this compound are limited, the biological activity of the closely related compound, 10-deacetyl-7-xylosyl paclitaxel, has been investigated. This analogue induces mitotic cell cycle arrest and apoptosis in cancer cells through a mitochondrial-dependent pathway. Key events in this pathway include the upregulation of pro-apoptotic proteins Bax and Bad, and the downregulation of the anti-apoptotic protein Bcl-2. This leads to the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of a caspase cascade involving caspase-9, caspase-3, and caspase-6.
The proposed apoptotic signaling pathway for taxane xylosides is illustrated below.
Conclusion
This compound represents an intriguing, yet less-explored, member of the taxane family. Its discovery and isolation rely on established phytochemical techniques, and its biological activity is presumed to align with that of other taxanes, primarily through the induction of apoptosis via microtubule stabilization. Further research is warranted to fully elucidate its unique pharmacological profile and potential as a lead compound in the development of next-generation anti-cancer therapies. The detailed methodologies and data presented in this whitepaper provide a foundational resource for scientists and researchers in the field of natural product chemistry and drug discovery.
References
Spectroscopic Data of 7-Xylosyl-10-deacetyltaxol C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 7-Xylosyl-10-deacetyltaxol C, a naturally occurring taxane (B156437) derivative found in Taxus species. This document is intended to serve as a core reference for researchers involved in the isolation, identification, and development of taxane-based compounds.
Chemical Structure and Properties
-
Compound Name: this compound
-
Molecular Formula: C₄₉H₆₃NO₁₇[1]
-
Molecular Weight: 938.0 g/mol [1]
-
CAS Number: 90332-65-3[1]
-
Natural Source: Reported in Taxus cuspidata, Corylus avellana, and Taxus wallichiana[1]
Spectroscopic Data
Mass Spectrometry (MS) Data
Mass spectrometry data is critical for determining the molecular weight and fragmentation pattern of a compound, aiding in its identification. The data presented below is based on Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) analysis of taxoids from the bark of Taxus wallichiana.
| Parameter | Value | Source |
| Ionization Mode | Electrospray Ionization (ESI) | Implied from methodology |
| Molecular Ion | [M+NH₄]⁺ or [M+H]⁺ | General for taxoid analysis |
| Side Chain Fragment (m/z) | 280 | (Madhusudanan et al., 2002) |
Experimental Protocols
The following are detailed methodologies for the key experiments cited for the analysis of taxane compounds. These protocols are generalized and may require optimization for specific laboratory conditions and instrumentation.
Isolation of this compound from Taxus wallichiana
A general procedure for the isolation of taxoids from Taxus wallichiana involves the following steps:
-
Extraction: The dried and powdered bark of Taxus wallichiana is extracted with methanol (B129727) at room temperature.
-
Partitioning: The resulting methanol extract is concentrated and then partitioned between water and chloroform (B151607) to separate compounds based on their polarity.
-
Chromatography: The chloroform-soluble fraction, which contains the taxoids, is subjected to repeated column chromatography on silica (B1680970) gel.
-
Elution: A gradient elution system, typically with a mixture of chloroform and methanol, is used to separate the different taxoids.
-
Purification: Fractions containing this compound are further purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the detailed chemical structure and stereochemistry of the molecule.
Methodology:
-
Sample Preparation: A purified sample of this compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, Methanol-d₄, or Acetone-d₆).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.
-
¹H NMR Acquisition:
-
A standard one-dimensional ¹H NMR spectrum is acquired.
-
Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a pulse angle of 30-45 degrees.
-
-
¹³C NMR Acquisition:
-
A one-dimensional ¹³C NMR spectrum is acquired with proton decoupling.
-
Due to the lower natural abundance of the ¹³C isotope, a larger number of scans and a longer relaxation delay are generally required compared to ¹H NMR.
-
-
2D NMR Experiments: To aid in the complete structural assignment, various two-dimensional NMR experiments are typically performed, including:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for stereochemical assignments.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To confirm the molecular weight and obtain fragmentation data for structural elucidation.
Methodology:
-
Sample Preparation: A dilute solution of the purified compound is prepared in a solvent compatible with reverse-phase HPLC, such as methanol or acetonitrile (B52724).
-
Liquid Chromatography (LC):
-
The sample is injected onto a C18 reverse-phase HPLC column.
-
A gradient elution is typically employed, using a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.
-
-
Mass Spectrometry (MS):
-
The eluent from the LC column is introduced into the electrospray ionization (ESI) source of the mass spectrometer.
-
The ESI source generates gas-phase ions of the analyte.
-
Mass spectra are acquired in both full scan mode (to determine the molecular ion) and tandem MS (MS/MS) mode.
-
In MS/MS mode, the molecular ion is isolated and fragmented to produce a characteristic fragmentation pattern that provides structural information. Ammonium cationization is a common technique used for the analysis of taxoids.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the isolation and spectroscopic analysis of this compound.
References
A Technical Guide to the Solubility and Stability of 7-Xylosyl-10-deacetyltaxol C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data on the solubility and stability of 7-Xylosyl-10-deacetyltaxol C, a paclitaxel (B517696) derivative. The information is compiled from various scientific and technical sources to support research, development, and formulation activities.
Physicochemical Properties
This compound is a natural product found in plant species of the Taxus genus, such as Taxus wallichiana and Taxus cuspidata.[1][2] It is a derivative of paclitaxel, a well-known anti-cancer agent.[3] Below is a summary of its key physicochemical properties.
| Property | Value | Source |
| CAS Number | 90332-65-3 | [1] |
| Molecular Formula | C49H63NO17 | [1] |
| Appearance | White to Off-White Solid | [][5] |
| Melting Point | >228°C (decomposes) | [][5][6] |
| Boiling Point | 1068.4 ± 65.0 °C (Predicted) | [][5][6] |
| Density | 1.46 ± 0.1 g/cm3 (Predicted) | [][5][6] |
Solubility Profile
The solubility of this compound has been qualitatively and quantitatively described in several sources. The compound is generally soluble in organic solvents and has very low solubility in water.
| Solvent | Solubility | Conditions | Source |
| Water | < 0.1 mg/mL (insoluble) | Not specified | [6] |
| Chloroform | Soluble | Not specified | [6] |
| Methanol | Soluble | Not specified | [2][6][7] |
| Slightly soluble | Heated, Sonicated | [][5] | |
| Ethanol | Soluble | Not specified | [2][6] |
| Dimethyl Sulfoxide (DMSO) | Soluble | Not specified | [2][6][7] |
| Slightly soluble | Heated, Sonicated | [][5] | |
| Pyridine | Soluble | Not specified | [2] |
Stability and Storage
This compound is reported to be hygroscopic.[][5][6] Proper storage is crucial to maintain its integrity.
| Condition | Recommendation | Duration | Source |
| Solid State | |||
| Temperature | -20°C | ≥ 12 months (if stored properly) | [] |
| 2-8°C | Up to 24 months | [2] | |
| Atmosphere | Under inert atmosphere | Not specified | [] |
| In Solution | |||
| Storage | Aliquots in tightly sealed vials at -20°C | Up to 2 weeks | [2] |
It is recommended to allow the product to equilibrate to room temperature for at least one hour before use and prior to opening the vial.[2] For solutions, it is advisable to prepare and use them on the same day whenever possible.[2]
Experimental Protocols
Detailed experimental protocols for determining the solubility and stability of this compound are not extensively published. However, general methods for the analysis of taxanes can be adapted.
4.1. Solubility Determination
A common method for determining the solubility of a compound is the shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC).
-
Preparation of Saturated Solutions: An excess amount of this compound is added to a known volume of the solvent of interest in a sealed vial.
-
Equilibration: The vials are agitated (e.g., using a shaker) at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is filtered through a suitable membrane filter (e.g., 0.22 µm) or centrifuged to separate the undissolved solid.
-
Quantification: The concentration of the dissolved compound in the clear supernatant is determined by a validated analytical method, such as RP-HPLC with UV detection.[8]
4.2. Stability Assessment
Forced degradation studies are typically performed to assess the stability of a compound under various stress conditions.
-
Stress Conditions: Solutions of this compound are prepared in various media (e.g., acidic, basic, neutral, and oxidative). These solutions are then exposed to elevated temperatures and/or light.
-
Time Points: Samples are collected at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: The amount of the remaining parent compound and the formation of any degradation products are monitored using a stability-indicating HPLC or LC-MS/MS method.[9]
Visualization of Relevant Pathways and Workflows
5.1. Apoptosis Signaling Pathway
A related compound, 7-xylosyl-10-deacetylpaclitaxel, has been shown to induce apoptosis in human prostate cancer cells via the mitochondria-dependent pathway.[3] This pathway is a likely mechanism of action for this compound as well.
Caption: Mitochondria-driven apoptosis pathway induced by a related taxane (B156437) derivative.
5.2. Experimental Workflow for Taxane Analysis
The general workflow for the analysis of taxanes from a natural source involves extraction, separation, and characterization.
Caption: General experimental workflow for the analysis of taxanes.
References
- 1. This compound | C49H63NO17 | CID 15222314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS:90332-65-3 | Manufacturer ChemFaces [chemfaces.com]
- 3. medchemexpress.com [medchemexpress.com]
- 5. 7-Xylosyl-10-deacetyltaxol | 90332-63-1 [chemicalbook.com]
- 6. DEACETYL-7-XYLOTAXOL, 10-(P) [chembk.com]
- 7. 10-Deacetyl-7-xylosyltaxol - LKT Labs [lktlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Fatal poisoning with Taxus baccata: quantification of paclitaxel (taxol A), 10-deacetyltaxol, baccatin III, 10-deacetylbaccatin III, cephalomannine (taxol B), and 3,5-dimethoxyphenol in body fluids by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of 7-Xylosyl-10-deacetyltaxol C in Taxane Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate web of taxane (B156437) biosynthesis and metabolism is of paramount importance in the pharmaceutical industry, given the clinical significance of paclitaxel (B517696) (Taxol®) and its analogues as potent anticancer agents. While much of the focus has been on the direct biosynthetic pathway of paclitaxel, a family of related, often more abundant, taxanes serves as crucial precursors for the semi-synthesis of these life-saving drugs. Among these is 7-Xylosyl-10-deacetyltaxol C, a naturally occurring taxane found in various yew species (Taxus)[1][2]. This technical guide provides an in-depth exploration of the role of this compound and its isomers in taxane metabolism, with a focus on enzymatic biotransformations, quantitative data, and detailed experimental protocols. Understanding the metabolic fate of this compound is key to optimizing the production of paclitaxel and developing novel taxane-based therapeutics.
The Metabolic Crossroads: 7-Xylosyl-10-deacetyltaxanes
7-Xylosyl-10-deacetyltaxanes are a group of taxoid compounds characterized by a xylosyl sugar moiety attached at the C-7 position and the absence of an acetyl group at the C-10 position of the taxane core. These compounds, including this compound, are often found in higher abundance in Taxus species compared to paclitaxel itself, making them valuable starting materials for semi-synthetic production processes.
The key metabolic transformation for these compounds is the enzymatic removal of the C-7 xylosyl group, a reaction catalyzed by β-xylosidase enzymes. This deglycosylation step yields the corresponding 7-hydroxyltaxane, which can then be further modified to produce paclitaxel or other clinically relevant derivatives.
Structural Distinction of this compound
It is critical to distinguish this compound from the more commonly referenced 7-β-xylosyl-10-deacetyltaxol. The "C" designation refers to a specific structural variation in the side chain attached at the C-13 position of the taxane core. In this compound, this side chain contains a hexanoylamino group[1]. This is in contrast to the benzoylamino side chain found in the paclitaxel precursor, 7-β-xylosyl-10-deacetyltaxol. This structural difference influences the physicochemical properties of the molecule and its metabolites.
Enzymatic Conversion: The Gateway to Paclitaxel Precursors
The biotransformation of 7-xylosyl-10-deacetyltaxanes to their 10-deacetylated aglycones is a highly specific and efficient process mediated by β-xylosidases. These enzymes are produced by a variety of microorganisms, including fungi and bacteria, and have been extensively studied for their potential in industrial applications.
Quantitative Analysis of Biotransformation
The efficiency of the enzymatic conversion of 7-xylosyl-10-deacetyltaxanes is a key parameter for large-scale production. The following tables summarize key quantitative data from various studies on this biotransformation.
| Enzyme Source | Substrate | Conversion Rate (%) | Product Yield (mg/mL) | Time (hours) | Reference |
| Engineered Pichia pastoris | 7-β-xylosyl-10-deacetyltaxol | >85 | 8.42 | 24 | [1] |
| Cellulosimicrobium cellulans | 7-xylosyltaxane mixture | >98 | N/A | 3 | [3] |
| Engineered yeast with LXYL-P1-2 mutant | 7-β-xylosyl-10-deacetyltaxol | N/A | N/A | N/A | [4] |
N/A: Not available in the cited source.
| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) | Reference |
| LXYL-P1-1 / LXYL-P1-2 | 7-β-xylosyl-10-deacetyltaxol | N/A | N/A | up to 1.07 | [1] |
| Fungal β-xylosidase | p-nitrophenyl-β-D-xyloside | 0.77 | N/A | N/A | [5] |
N/A: Not available in the cited source.
Signaling Pathways and Experimental Workflows
The metabolic pathway and the general experimental workflow for the biotransformation of this compound can be visualized as follows:
Experimental Protocols
Purification of β-xylosidase from Pseudozyma hubeiensis
This protocol is adapted from studies on β-xylosidase purification and provides a general framework.
a. Culture and Crude Enzyme Preparation:
-
Inoculate Pseudozyma hubeiensis in a suitable induction medium containing a xylan (B1165943) source.
-
Incubate at 27°C with shaking for the optimal production period.
-
Harvest the culture supernatant by centrifugation to remove cells. This supernatant is the crude enzyme source.
b. Ammonium (B1175870) Sulphate Precipitation:
-
Slowly add ammonium sulphate to the crude supernatant to a final saturation of 80%.
-
Allow proteins to precipitate overnight at 4°C.
-
Collect the precipitate by centrifugation and resuspend in a minimal volume of buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0).
-
Dialyze extensively against the same buffer to remove excess salt.
c. Ion-Exchange Chromatography:
-
Load the dialyzed protein solution onto a QAE Sephadex A50 column pre-equilibrated with the starting buffer.
-
Wash the column with the starting buffer to remove unbound proteins.
-
Elute the bound β-xylosidase using a linear gradient of NaCl (e.g., 0-1 M) in the starting buffer.
-
Collect fractions and assay for β-xylosidase activity.
d. Size-Exclusion Chromatography:
-
Pool the active fractions from the ion-exchange step and concentrate them.
-
Load the concentrated sample onto a Sephacryl S-200 column pre-equilibrated with a suitable buffer (e.g., 50 mM sodium phosphate with 150 mM NaCl, pH 7.0).
-
Elute the proteins and collect fractions.
-
Assay the fractions for β-xylosidase activity and protein concentration. The fractions with the highest specific activity contain the purified enzyme.
Biotransformation of this compound
a. Reaction Setup:
-
Prepare a reaction mixture containing this compound dissolved in a suitable solvent (e.g., methanol (B129727) or DMSO) at a concentration of 5 mg/mL[6].
-
Add the purified β-xylosidase or a crude enzyme preparation to the substrate solution in a buffered aqueous medium (e.g., pH 7.0)[6].
-
Incubate the reaction mixture at an optimal temperature (e.g., 30°C) with gentle agitation for a specified period (e.g., 3-24 hours)[6].
b. Monitoring the Reaction:
-
Withdraw aliquots at different time points.
-
Stop the enzymatic reaction by adding an organic solvent like ethyl acetate.
-
Analyze the samples by HPLC or LC-MS to monitor the disappearance of the substrate and the appearance of the product, 10-deacetyltaxol (B21601) C analogue.
LC-MS/MS Analysis of Taxanes
This protocol provides a general method for the analysis of taxanes and can be optimized for this compound and its metabolites.
a. Sample Preparation (Liquid-Liquid Extraction):
-
To the reaction mixture or biological sample, add an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate).
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing.
-
Centrifuge to separate the organic and aqueous phases.
-
Carefully collect the organic layer containing the taxanes.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in a suitable mobile phase for LC-MS analysis.
b. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a small percentage of formic acid to improve ionization) is commonly employed.
-
Flow Rate: A typical flow rate is 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally effective for taxanes.
-
Analysis Mode: Selected Reaction Monitoring (SRM) is used for targeted quantification, providing high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and its expected metabolites would need to be determined.
-
Conclusion
This compound represents an important, yet under-characterized, member of the taxane family. Its role in taxane metabolism is primarily as a substrate for β-xylosidases, which convert it into a valuable precursor for the semi-synthesis of paclitaxel analogues. The structural variation in its C-13 side chain distinguishes it from other 7-xylosyl-10-deacetyltaxanes and will result in a final product with a modified side chain, potentially leading to novel pharmacological properties. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the metabolic potential of this compound and harness its value in the ongoing quest for more effective cancer therapies. Future research should focus on the large-scale production and purification of specific β-xylosidases with high activity towards this compound and the subsequent chemical modifications of its deacetylated analogue to generate novel, potent taxane derivatives.
References
- 1. This compound | C49H63NO17 | CID 15222314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS:90332-65-3 | Manufacturer ChemFaces [chemfaces.com]
- 3. 7-Xylosyl-10-deacetyltaxol | 90332-63-1 [chemicalbook.com]
- 4. Combinatorial mutation on the β-glycosidase specific to 7- β-xylosyltaxanes and increasing the mutated enzyme production by engineering the recombinant yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Taxol is converted to 7-epitaxol, a biologically active isomer, in cell culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Semi-synthesis of Paclitaxel from 7-Xylosyl-10-deacetyltaxol C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paclitaxel (B517696) (Taxol®) is a highly effective chemotherapeutic agent used in the treatment of various cancers. Due to its complex structure, total synthesis is challenging and economically unviable for large-scale production. Semi-synthesis from more abundant, naturally occurring precursors is the primary method for its commercial production. 7-Xylosyl-10-deacetyltaxol C is a promising precursor as it already contains the complex taxane (B156437) core and the C-13 side chain, simplifying the synthetic process. This document provides detailed application notes and protocols for the semi-synthesis of paclitaxel from this compound, covering both chemical and enzymatic approaches.
Chemical Synthesis Route: A High-Yield Three-Step Process
A recently developed three-step chemical process involving redox, acetylation, and deacetylation has been reported to convert 10-deacetyl-7-xylosyltaxanes into paclitaxel with high yield and purity.[1][2] This method circumvents the need for costly chiral side chains and multiple reaction steps associated with traditional semi-synthesis from baccatin (B15129273) III or 10-deacetylbaccatin III (10-DAB).[1][2]
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | 10-deacetyl-7-xylosyltaxanes | [1] |
| Key Steps | Redox, Acetylation, Deacetylation | [1][2] |
| Total Yield | 67.6% | [1] |
| Purity of Paclitaxel | 99.52% | [1] |
Experimental Protocol
Step 1: Redox Reaction
-
Objective: To modify the xylosyl group for subsequent removal. The exact reagents and conditions for this "redox" step as described in the cited literature are not publicly detailed. However, a plausible approach involves oxidative cleavage of the vicinal diols in the xylose ring.
-
Protocol:
-
Dissolve this compound in a suitable polar solvent (e.g., methanol, ethanol).
-
Cool the solution in an ice bath.
-
Add a periodate (B1199274) salt (e.g., sodium periodate) portion-wise with stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and perform a work-up to isolate the intermediate product.
-
Step 2: Acetylation
-
Objective: To acetylate the C-10 hydroxyl group.
-
Protocol:
-
Dissolve the product from Step 1 in a suitable solvent such as pyridine (B92270) or dichloromethane (B109758).
-
Add an acetylating agent, for example, acetic anhydride (B1165640) or acetyl chloride, dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Quench the reaction with a proton source (e.g., saturated ammonium (B1175870) chloride solution) and extract the product with an organic solvent.
-
Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Step 3: Deacetylation/Removal of the Modified Xylosyl Group
-
Objective: To remove the modified xylosyl group from the C-7 position and any other protecting groups to yield paclitaxel. The term "deacetylation" in the cited three-step process likely refers to the removal of the modified sugar moiety, which may have been converted to a more labile form in the redox step.
-
Protocol:
-
Dissolve the acetylated intermediate in a suitable solvent.
-
Treat the solution with a mild base (e.g., sodium bicarbonate in methanol) or a specific reagent to cleave the modified sugar group. The reaction conditions (temperature and time) should be carefully monitored by TLC to avoid unwanted side reactions.
-
After the reaction is complete, neutralize the mixture and extract the crude paclitaxel.
-
Purification
-
Objective: To isolate pure paclitaxel from the reaction mixture which may contain isomers like Taxol B (Cephalomannine) and Taxol C.[1][2]
-
Protocol:
-
Perform column chromatography on silica (B1680970) gel.[1][2]
-
A common mobile phase for separating taxanes is a gradient of hexane (B92381) and ethyl acetate, or dichloromethane and methanol.[3] The exact gradient should be optimized based on the separation observed on TLC.
-
Collect the fractions containing paclitaxel and confirm the purity using High-Performance Liquid Chromatography (HPLC).
-
Combine the pure fractions and evaporate the solvent to obtain pure paclitaxel.
-
Enzymatic Synthesis Route: A Greener Alternative
An alternative, environmentally friendly approach involves the enzymatic hydrolysis of the xylosyl group, followed by chemical or enzymatic acetylation. This method avoids the use of harsh chemical reagents.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | 7-β-xylosyl-10-deacetyltaxol | |
| Key Enzymes | β-xylosidase, 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) | |
| Product Concentration (One-pot reaction) | 0.64 mg/mL Paclitaxel | |
| Reaction Time (One-pot reaction) | 15 hours |
Experimental Protocol
Step 1: Enzymatic Hydrolysis of the Xylosyl Group
-
Objective: To selectively cleave the β-xylosyl group from the C-7 position.
-
Protocol:
-
Prepare a buffered solution (the optimal pH will depend on the specific β-xylosidase used).
-
Dissolve or suspend the this compound in the buffer. A co-solvent may be necessary to improve solubility.
-
Add the β-xylosidase enzyme. The enzyme can be sourced from various microorganisms, such as Cellulosimicrobium cellulans.[4]
-
Incubate the reaction mixture at the optimal temperature for the enzyme with gentle agitation. Monitor the reaction progress by HPLC or TLC.
-
Once the conversion to 10-deacetyltaxol (B21601) is complete, the enzyme can be denatured (e.g., by heat or pH change) and removed by centrifugation or filtration.
-
Extract the 10-deacetyltaxol from the aqueous solution using a suitable organic solvent.
-
Step 2: Acetylation of 10-deacetyltaxol
-
Objective: To acetylate the C-10 hydroxyl group to form paclitaxel.
-
Protocol (Chemical Acetylation):
-
Follow the protocol for chemical acetylation described in the previous section, using the purified 10-deacetyltaxol as the starting material.
-
-
Protocol (Enzymatic Acetylation in a One-Pot Reaction):
-
In a buffered solution, combine 7-β-xylosyl-10-deacetyltaxol, a specific β-xylosidase, and a 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) enzyme (potentially an improved mutant for higher efficiency).
-
Add the acetyl group donor, acetyl-CoA.
-
Incubate the reaction mixture under optimal conditions for both enzymes.
-
Monitor the formation of paclitaxel by HPLC.
-
After the reaction, proceed with the extraction and purification of paclitaxel as described below.
-
Purification
-
Objective: To isolate pure paclitaxel from the enzymatic reaction mixture.
-
Protocol:
-
After stopping the reaction, extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic extract, dry it, and concentrate it.
-
Purify the crude paclitaxel using silica gel column chromatography as previously described.
-
Visualizations
Caption: Overview of chemical and enzymatic semi-synthesis routes to paclitaxel.
Caption: Key transformations in the chemical synthesis of paclitaxel.
Caption: Enzymatic one-pot conversion to paclitaxel.
References
- 1. Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WO2013048204A2 - Process for preparing paclitaxel from 10-deacetylpaclitaxel - Google Patents [patents.google.com]
- 4. Synthesis of Taxol and Docetaxel by Using 10-Deacetyl-7-xylosyltaxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Conversion of 7-Xylosyl-10-deacetyltaxol C to 10-deacetylbaccatin III
Audience: Researchers, scientists, and drug development professionals.
Introduction: 10-deacetylbaccatin III (10-DAB) is a crucial precursor for the semi-synthesis of the widely used anticancer drug, Paclitaxel (Taxol), and its analogues.[1][2][3] A significant natural source of taxanes is the bark and needles of yew trees (Taxus species).[4] Among the various taxane (B156437) analogues present, 7-Xylosyl-10-deacetyltaxol C and related 7-xylosyltaxanes can be found in considerable quantities.[5][6] This document provides detailed protocols for the conversion of this compound to 10-deacetylbaccatin III, primarily focusing on enzymatic hydrolysis methods, which offer high specificity and efficiency.[7][8] A chemical method is also described.
Data Presentation
Table 1: Summary of Enzymatic Conversion of 7-Xylosyltaxanes to their Aglycones
| Enzyme Source | Substrate | Conversion Yield | Reaction Time | Reference |
| Cellulosimicrobium cellulans F16 (extracellular β-xylosidase) | 7-xylosyltaxane mixtures | >98% | 3 hours | [7][8] |
| Moraxella sp. (xylosidase) | 7-xylosylpaclitaxel, 7-xylosyl-10-deacetylpaclitaxel, 7-xylosylbaccatin III, 7-xylosyl-10-deacetylbaccatin III | Not specified | Not specified | [6] |
| Lentinula edodes M95.33 (β-xylosidase) | 7-β-xylosyl-10-deacetyltaxol (XDT) | Not specified (noted as not high enough for industrial use) | Not specified | [5] |
| Recombinant β-xylosidase (from Lentinula edodes) and DBAT mutant | 7-β-xylosyl-10-deacetyltaxol | 0.64 mg/mL Taxol (downstream product) | 15 hours |
Table 2: Example of a Chemical Conversion Process
| Step | Reagents | Temperature | Time | Outcome | Reference |
| 1. Side chain cleavage | Base (e.g., hydrazine (B178648) hydrate (B1144303), hydroxylamine) in a polar solvent (e.g., ethanol (B145695), methanol) | 20-50°C | 2-40 hours | 7-xylosyl-10-deacetylbaccatin III | [9] |
| 2. Xylosyl group cleavage | Periodate (B1199274) (e.g., potassium periodate) in a polar solvent, followed by treatment with salts of amine in an organic acid medium | 20-40°C | 20-40 hours (periodate), 12-18 hours (amine salt) | 10-deacetylbaccatin III | [9] |
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis using Cellulosimicrobium cellulans Extracellular β-xylosidase
This protocol is based on the findings of Yang et al., who isolated a bacterial strain capable of efficiently removing the C-7 xylosyl group.[7][8]
1. Enzyme Production:
- Culture Cellulosimicrobium cellulans strain F16 in a suitable medium with corn cob as the sole carbon source to induce the production of extracellular β-xylosidase.[7][8]
- Achieve a maximum β-xylosidase activity of approximately 9.6 U/L.[7]
- Separate the cells from the culture medium to obtain a cell-free culture medium containing the extracellular enzyme. The enzyme can be concentrated using membrane filtration (e.g., ceramic tubular membrane with a 50 nm pore size).[7][8]
2. Enzymatic Conversion:
- Dissolve the this compound substrate in a minimal amount of a suitable organic solvent like methanol.
- Add the substrate solution to the cell-free culture medium containing the β-xylosidase. A ratio of 2 grams of 7-xylosyltaxane mixture to 3.75 liters of cell-free culture medium has been reported to be effective.[7][8]
- Incubate the reaction mixture at an optimized temperature (e.g., 30-35°C) with stirring for approximately 3 hours.[8]
- Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC).
3. Product Isolation and Purification:
- After the reaction is complete (conversion >98%), extract the product, 10-deacetylbaccatin III, from the aqueous reaction mixture using a suitable organic solvent such as ethyl acetate (B1210297).[9]
- Wash the organic phase with brine, dry it over anhydrous sodium sulfate, and concentrate it under vacuum.
- Purify the crude product using column chromatography (e.g., silica (B1680970) gel or florisil) to obtain pure 10-deacetylbaccatin III.[9]
Protocol 2: Two-Step Chemical Conversion
This protocol is derived from a patented process for converting 7-xylosyl-10-deacetyl taxols.[9]
Step 1: Cleavage of the C-13 Side Chain
-
Dissolve the starting material, a mixture of 7-xylosyl-10-deacetyl taxols (e.g., 100 mg), in a polar solvent such as ethanol (10 ml).
-
Add a base, for instance, hydrazine hydrate (1 ml), to the solution.
-
Stir the reaction mixture at a temperature between 20-50°C for a duration of 2 to 24 hours.
-
Upon completion, dilute the mixture with water and extract the product with ethyl acetate (e.g., 3 x 50 ml).
-
Wash the combined ethyl acetate layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent in vacuo to yield crude 7-xylosyl-10-deacetylbaccatin III.
Step 2: Cleavage of the C-7 Xylosyl Group
-
Dissolve the 7-xylosyl-10-deacetylbaccatin III obtained from the previous step in a polar solvent like ethanol (e.g., 5 ml).
-
Add a solution of a periodate, such as potassium periodate (e.g., 95 mg in 1 ml of water).
-
Stir the reaction mixture for 20 to 40 hours at a temperature of 20-40°C. This step cleaves the diol system of the xyloside, forming a dialdehyde (B1249045).
-
Following the periodate treatment, introduce an organic acid medium and salts of an amine to the reaction mixture and stir for 12 to 18 hours at a temperature between 0-40°C. This facilitates the removal of the dialdehyde moiety.
-
Isolate the final product, 10-deacetylbaccatin III, from the reaction mixture. This can be achieved through extraction and subsequent purification by chromatography.
Visualizations
Caption: Experimental workflow for the conversion of this compound.
Caption: Chemical conversion of this compound to 10-deacetylbaccatin III.
References
- 1. An Integrated Strategy Based on 10-DAB Extraction and In Situ Whole-Cell Biotransformation of Renewable Taxus Needles to Produce Baccatin III | MDPI [mdpi.com]
- 2. Biosynthesis of taxol: enzymatic acetylation of 10-deacetylbaccatin-III to baccatin-III in crude extracts from roots of Taxus baccata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Exploring Alternative Taxol Sources: Biocatalysis of 7-β-Xylosyl-10-Deacetyltaxol and Application for Taxol Production [ebrary.net]
- 6. 10-Deacetylbaccatin III - Explore the Science & Experts | ideXlab [idexlab.com]
- 7. Enzymatic hydrolysis of 7-xylosyltaxanes by an extracellular xylosidase from Cellulosimicrobium cellulans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. US6437154B1 - Process for the preparation of 10-deacetylbaccatin III - Google Patents [patents.google.com]
Application Notes and Protocols: Enzymatic Hydrolysis of 7-Xylosyl-10-deacetyltaxol C
Introduction
Paclitaxel (B517696) (Taxol®) is a highly effective anticancer agent, but its low concentration in the Pacific yew tree (Taxus brevifolia) makes extraction unsustainable and expensive.[1][2] A viable alternative is the semi-synthesis of paclitaxel from more abundant precursors found in yew species.[1][3] One such precursor is 7-β-Xylosyl-10-deacetyltaxol, which can be found in yields up to 0.5% in the dried stem bark of yew trees.[4] The enzymatic removal of the xylosyl group at the C-7 position by β-xylosidase (EC 3.2.1.37) is a critical first step in converting this precursor into 10-deacetyltaxol (B21601) (DT), a key intermediate for paclitaxel synthesis.[5][6] This biocatalytic approach offers a specific, efficient, and environmentally friendly alternative to harsh chemical methods.[4]
These notes provide detailed protocols for the enzymatic hydrolysis of 7-Xylosyl-10-deacetyltaxol C using β-xylosidase, intended for researchers in drug development and biotechnology.
Application Notes
Principle of Reaction β-Xylosidases are glycoside hydrolase enzymes that catalyze the cleavage of the β-D-xylosidic linkage at the C-7 position of 7-xylosyltaxanes. This reaction releases D-xylose and the corresponding 7-hydroxyltaxane aglycone, in this case, 10-deacetyltaxol C. The reaction is highly specific, avoiding the side reactions and protection/deprotection steps often required in chemical synthesis.
Key Enzymes and Sources Several β-xylosidases capable of hydrolyzing 7-xylosyltaxanes have been identified from various microbial sources. These enzymes can be used in their native form or as recombinant proteins for improved yield and purity.
-
Lentinula edodes (Shiitake mushroom): This fungus produces bifunctional β-xylosidase/β-glucosidase enzymes, designated LXYL-P1-1 and LXYL-P1-2, which can efficiently convert 7-β-xylosyl-10-deacetyltaxol into 10-deacetyltaxol.[6][7]
-
Cellulosimicrobium cellulans: An extracellular β-xylosidase from strain F16, isolated from the root soil of a Taxus yunnanensis tree, has demonstrated high conversion rates (>98%) for 7-xylosyltaxane mixtures.[8][9]
-
Recombinant Expression Systems: For industrial-scale production, genes encoding potent β-xylosidases are often cloned and expressed in hosts like Pichia pastoris, which allows for high-density cell fermentation and high enzymatic activity.[5][7]
Advantages of the Biocatalytic Approach
-
High Specificity: Enzymes target the C-7 xylosyl group without affecting other functional groups on the taxane (B156437) core.
-
Mild Reaction Conditions: Reactions are typically performed in aqueous buffers at moderate temperatures and near-neutral pH, reducing energy consumption and degradation of the product.
-
Environmentally Friendly: The process avoids the use of hazardous oxidizing agents and organic solvents required in chemical deglycosylation.[4]
-
High Yield: Optimized enzymatic processes can achieve near-quantitative conversion of the substrate.[8][9]
Data Presentation
Quantitative data from studies on relevant β-xylosidases are summarized below for easy comparison.
Table 1: Performance of β-Xylosidases in the Hydrolysis of 7-Xylosyltaxanes
| Enzyme/Source | Optimal pH | Optimal Temp. | Substrate | Key Findings |
| LXYL-P1-2 (Lentinula edodes) | 5.0 (assay) / Stable to 8.0[10] | 50°C (assay)[6][10] | 7-β-xylosyl-10-deacetyltaxol | kcat/Km up to 1.07 s⁻¹mM⁻¹.[4][10] Achieved >85% conversion with a yield of 8.42 mg/mL DT in 24h.[4][10] |
| Extracellular Enzyme (C. cellulans) | 7.0[11] | 30°C[11] | 7-xylosyltaxane mixture | >98% conversion of 2g substrate in 3.75 L medium within 3 hours.[8][9] |
| Mutant E12 (from LXYL-P1-1) | 5.0 (assay) | 50°C (assay) | 7-β-xylosyl-10-deacetyltaxol | Displayed 2.8-fold higher β-xylosidase activity than the highly active LXYL-P1-2 variant.[6][7] |
Table 2: Typical Conditions for Standard β-Xylosidase Activity Assay
| Parameter | Condition | Purpose |
| Substrate | p-Nitrophenyl-β-D-xylopyranoside (PNP-Xyl) | Chromogenic substrate for easy spectrophotometric detection. |
| Buffer | 50 mM Sodium Acetate (B1210297) | Maintains optimal pH for enzymatic activity.[6][10] |
| pH | 5.0 | Optimal for many fungal β-xylosidases.[6][10] |
| Temperature | 50°C - 60°C | Accelerates the reaction rate to an optimal level.[12] |
| Stop Reagent | Saturated Sodium Tetraborate or Sodium Carbonate | Increases pH to stop the reaction and develop the color of p-nitrophenol.[10][13] |
| Detection | Spectrophotometer at 405-410 nm | Measures the released p-nitrophenol to quantify enzyme activity.[10][13] |
Experimental Protocols
Protocol 1: Standard β-Xylosidase Activity Assay
This protocol is used to determine the activity of a β-xylosidase enzyme preparation using a synthetic chromogenic substrate.
Materials:
-
β-xylosidase enzyme solution
-
p-Nitrophenyl-β-D-xylopyranoside (PNP-Xyl)
-
50 mM Sodium acetate buffer (pH 5.0)
-
2% (w/v) Sodium carbonate (Na₂CO₃) or Saturated Sodium Tetraborate (Na₂B₄O₇)
-
Spectrophotometer and cuvettes/microplate reader
Procedure:
-
Prepare a 5 mM PNP-Xyl substrate solution in 50 mM sodium acetate buffer (pH 5.0).
-
Pre-warm the substrate solution and the enzyme solution to 50°C.
-
In a microcentrifuge tube, add 100 µL of the 5 mM PNP-Xyl solution.
-
To initiate the reaction, add 25 µL of appropriately diluted enzyme solution to the substrate. Mix gently.
-
Incubate the reaction mixture at 50°C for 20 minutes.[6][10]
-
Stop the reaction by adding 1 mL of 2% sodium carbonate solution. This will also cause a yellow color to develop.[13]
-
Measure the absorbance of the solution at 410 nm against a blank (prepared by adding the stop solution before the enzyme).
-
Calculate the concentration of released p-nitrophenol using its molar extinction coefficient. One unit (U) of activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified conditions.[14]
Protocol 2: Enzymatic Hydrolysis of this compound
This protocol describes the conversion of this compound to 10-deacetyltaxol C.
Materials:
-
This compound substrate
-
Purified β-xylosidase or cell-free culture supernatant containing the enzyme
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5 or 50 mM Sodium Acetate, pH 5.0, depending on the enzyme's optimum)
-
Methanol (B129727) or another suitable organic solvent to dissolve the substrate
-
Shaking incubator or stirred-tank reactor
-
Ethyl acetate or other suitable extraction solvent
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Procedure:
-
Substrate Preparation: Dissolve this compound in a minimal amount of methanol to create a concentrated stock solution (e.g., 5-10 mg/mL).[4][11]
-
Reaction Setup:
-
In a reaction vessel, add the reaction buffer.
-
Add the substrate stock solution to the buffer to the desired final concentration (e.g., 0.5-1.0 mg/mL). The final concentration of the organic solvent should be kept low to avoid denaturing the enzyme.
-
Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C for C. cellulans enzyme, or up to 50°C for fungal enzymes).[11]
-
-
Enzyme Addition: Initiate the hydrolysis by adding the β-xylosidase solution to the reaction mixture.
-
Incubation: Incubate the reaction mixture with constant agitation (e.g., 200 rpm in a shaking incubator) for 3 to 24 hours.[8][10]
-
Reaction Monitoring: Periodically take aliquots from the reaction mixture. Stop the enzymatic reaction in the aliquot (e.g., by adding an equal volume of ethyl acetate). Extract the taxanes into the organic layer, evaporate the solvent, redissolve in mobile phase, and analyze by HPLC to monitor the disappearance of the substrate and the appearance of the 10-deacetyltaxol C product.
-
Product Recovery: Once the reaction is complete (as determined by HPLC), stop the reaction by adding a large volume of ethyl acetate.
-
Extraction: Extract the product from the aqueous phase into the ethyl acetate layer. Repeat the extraction 2-3 times to maximize recovery.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure. The resulting crude product can be further purified using techniques like column chromatography or preparative HPLC.
Visualizations
// Invisible edge to position D-Xylose enzyme -> prod2; } dot
References
- 1. Paclitaxel total synthesis - Wikipedia [en.wikipedia.org]
- 2. Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TOUR DE PACLITAXEL: Biocatalysis for Semisynthesis | Annual Reviews [annualreviews.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Exploring Alternative Taxol Sources: Biocatalysis of 7-β-Xylosyl-10-Deacetyltaxol and Application for Taxol Production [ebrary.net]
- 6. Combinatorial mutation on the β-glycosidase specific to 7-β-xylosyltaxanes and increasing the mutated enzyme production by engineering the recombinant yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combinatorial mutation on the β-glycosidase specific to 7- β-xylosyltaxanes and increasing the mutated enzyme production by engineering the recombinant yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzymatic hydrolysis of 7-xylosyltaxanes by an extracellular xylosidase from Cellulosimicrobium cellulans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cloning and Characterization of the Glycoside Hydrolases That Remove Xylosyl Groups from 7-β-xylosyl-10-deacetyltaxol and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Purification and characterization of beta-xylosidase activities from the yeast Arxula adeninivorans [pubmed.ncbi.nlm.nih.gov]
- 13. Improvement of β‐Xylosidase and Endoxylanase Activities in Talaromyces amestolkiae by Genetic Manipulation of the Transcriptional Activator XlnR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Bioconversion of 7-Xylosyl-10-deacetyltaxol C with Engineered Yeast
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the bioconversion of 7-Xylosyl-10-deacetyltaxol C into the valuable Taxol® precursor, 10-deacetyltaxol (B21601), using an engineered yeast strain. This biocatalytic approach offers a promising and sustainable alternative to traditional methods of obtaining Taxol® precursors.
Introduction
Paclitaxel (Taxol®) is a highly effective anticancer drug used in the treatment of various cancers, including ovarian, breast, and lung cancer.[1] The primary source of Taxol® has historically been the bark of the Pacific yew tree (Taxus brevifolia), but this method is unsustainable due to the slow growth of the tree and the low yield of the compound.[1] While chemical synthesis is complex and costly, semi-synthesis from more abundant precursors found in yew needles and leaves has become a viable alternative.
One such abundant precursor is 7-β-Xylosyl-10-deacetyltaxol. The enzymatic removal of the xylosyl group at the C-7 position yields 10-deacetyltaxol, a key intermediate that can be subsequently acetylated to produce Taxol®. This bioconversion can be efficiently achieved using engineered yeast strains that express specific glycoside hydrolases. This document outlines the protocols for using an engineered Pichia pastoris strain expressing a β-xylosidase from Lentinula edodes for this purpose.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data obtained from pilot-scale bioconversion studies.[1]
Table 1: Optimized Bioconversion Parameters
| Parameter | Optimal Value/Range |
| Biocatalyst | Freeze-dried engineered Pichia pastoris cells |
| Substrate Concentration | 10 - 15 g/L |
| DMSO Concentration | Optimized for substrate solubility |
| Antifoam Supplement | 0.5% |
| Reaction Volume | Up to 10 L |
Table 2: Bioconversion Efficiency and Product Yield
| Substrate Concentration | Bioconversion Rate | 10-deacetyltaxol Yield |
| 10 g/L | 93-95% | Not specified |
| 15 g/L | 83% | 10.58 g/L (in 1 L volume) |
Experimental Protocols
Protocol 1: High-Cell-Density Fermentation of Engineered Pichia pastoris
This protocol describes the cultivation of the engineered Pichia pastoris strain to generate sufficient biomass for the bioconversion process. The fermentation is based on a fed-batch strategy.[2]
1. Media and Reagents:
- Basal Salts Medium (per liter): 26.7 mL 85% phosphoric acid, 0.93 g CaSO₄, 18.2 g K₂SO₄, 14.9 g MgSO₄·7H₂O, 4.13 g KOH, 40 g glycerol (B35011).
- PTM₁ Trace Salts Solution (per liter): 6.0 g CuSO₄·5H₂O, 0.08 g NaI, 3.0 g MnSO₄·H₂O, 0.2 g Na₂MoO₄·2H₂O, 0.02 g H₃BO₃, 0.5 g CoCl₂, 20.0 g ZnCl₂, 65.0 g FeSO₄·7H₂O, 0.2 g biotin, 5.0 mL H₂SO₄.
- Glycerol Feed: 50% (w/v) glycerol with 12 mL/L PTM₁ Trace Salts.
- Methanol (B129727) Feed: 100% methanol with 12 mL/L PTM₁ Trace Salts.
- Ammonium (B1175870) Hydroxide (28%) for pH control.
2. Inoculum Preparation: a. Inoculate 100 mL of Buffered Glycerol-complex Medium (BMGY) in a 500 mL baffled flask with a frozen stock of the engineered P. pastoris strain. b. Incubate at 30°C with shaking at 250-300 rpm for 16-24 hours, until the OD₆₀₀ reaches 2-6.
3. Fermentation Procedure: a. Batch Phase: i. Prepare the fermenter with Basal Salts Medium. ii. After sterilization and cooling to 30°C, adjust the pH to 5.0 with ammonium hydroxide. iii. Aseptically add 4.35 mL/L of PTM₁ Trace Salts solution. iv. Inoculate the fermenter with the seed culture. v. Maintain the temperature at 30°C, pH at 5.0, and dissolved oxygen (DO) above 20%. vi. The batch phase continues until the initial glycerol is depleted, indicated by a sharp increase in DO. b. Glycerol Fed-Batch Phase: i. Once the initial glycerol is consumed, start the glycerol feed at a rate of approximately 18 mL/hr/L of initial fermentation volume. ii. Continue the feed for about 4-8 hours to achieve a high cell density (e.g., 180-220 g/L wet cell weight). c. Methanol Fed-Batch (Induction) Phase: i. Stop the glycerol feed and begin the methanol feed to induce the expression of the β-xylosidase. ii. Start the methanol feed at a rate of approximately 3.6 mL/hr/L of initial fermentation volume. iii. The culture will adapt to methanol over the first 2-3 hours, during which the DO may fluctuate. iv. Adjust the methanol feed rate to maintain a stable DO, indicating that the cells are actively metabolizing the methanol and expressing the recombinant protein. v. Continue the induction phase for 48-72 hours. d. Cell Harvesting: i. Harvest the yeast cells by centrifugation at 3000 x g for 10 minutes at 4°C. ii. The cell pellet can be used immediately for bioconversion or be freeze-dried for later use.
Protocol 2: Bioconversion of this compound
This protocol details the enzymatic conversion of the substrate using the harvested engineered yeast cells.
1. Materials:
- Freeze-dried engineered P. pastoris cells.
- This compound (substrate).
- Dimethyl sulfoxide (B87167) (DMSO).
- Phosphate (B84403) buffer (e.g., 50 mM, pH 7.0).
- Antifoam agent.
2. Reaction Setup: a. Dissolve the this compound substrate in DMSO to create a concentrated stock solution. b. In a suitable reaction vessel (e.g., a stirred-tank bioreactor), add the phosphate buffer. c. Add the freeze-dried engineered yeast cells to the buffer. The optimal amount of cells should be determined empirically but can start from a cell-to-substrate ratio of 1:1 (w/w). d. Add the antifoam agent to a final concentration of 0.5%. e. Slowly add the substrate stock solution to the reaction mixture to achieve the desired final substrate concentration (10-15 g/L). The final DMSO concentration should be kept to a minimum to avoid enzyme inhibition, but sufficient to maintain substrate solubility. f. Adjust the final volume with phosphate buffer.
3. Reaction Conditions: a. Maintain the reaction temperature at a suitable level for the enzyme (e.g., 30-37°C). b. Stir the reaction mixture to ensure adequate mixing. c. Monitor the reaction progress by taking samples at regular intervals for HPLC analysis. d. The reaction is typically complete within 24-48 hours, as indicated by the stabilization of substrate and product concentrations.
4. Product Recovery: a. After the reaction is complete, separate the yeast cells from the reaction mixture by centrifugation or filtration. b. The supernatant containing the product, 10-deacetyltaxol, can then be subjected to purification.
Protocol 3: HPLC Analysis of Bioconversion
This protocol describes a general method for the analysis of taxanes by reverse-phase HPLC.
1. Sample Preparation: a. Take a sample from the bioconversion reaction mixture. b. Centrifuge to pellet the yeast cells. c. Dilute the supernatant with the mobile phase to a suitable concentration for HPLC analysis. d. Filter the diluted sample through a 0.22 µm syringe filter before injection.
2. HPLC Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
- Mobile Phase A: Water.
- Mobile Phase B: Acetonitrile.
- Gradient: A linear gradient from 30% B to 70% B over 30 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 227 nm.
- Injection Volume: 20 µL.
3. Quantification: a. Prepare standard curves for this compound and 10-deacetyltaxol using reference standards. b. Quantify the concentrations of the substrate and product in the reaction samples by comparing their peak areas to the standard curves.
Visualizations
Biochemical Pathway
Caption: Enzymatic conversion of this compound.
Experimental Workflow
Caption: Overall experimental workflow for bioconversion.
Logical Relationship of Optimization Parameters
Caption: Key parameters influencing bioconversion yield.
References
Application Note: HPLC Analysis of 7-Xylosyl-10-deacetyltaxol C
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 7-Xylosyl-10-deacetyltaxol C. Due to the limited availability of a specific validated method for this compound, the protocol outlined below is based on established methods for structurally similar taxane (B156437) derivatives. This document provides a comprehensive framework for the separation and quantification of this compound, intended to serve as a starting point for method development and validation in research and quality control environments. The methodology employs a reversed-phase HPLC system with UV detection, a common and reliable technique for the analysis of taxanes.
Introduction
This compound is a derivative of paclitaxel, a potent anti-cancer agent. Accurate and precise analytical methods are crucial for its quantification in various stages of drug development, including formulation, stability testing, and quality control. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique for the analysis of taxanes due to its high resolution and sensitivity. A typical RP-HPLC setup utilizes a nonpolar stationary phase, such as a C18 column, with a polar mobile phase to achieve optimal separation. This application note presents a detailed protocol for the analysis of this compound using this approach.
Experimental Protocol
This protocol is a recommended starting point and may require optimization for specific matrices or instrumentation.
1. Instrumentation and Materials
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for good separation of taxanes.
-
Solvents: HPLC grade acetonitrile, methanol (B129727), and water.
-
Reagents: Formic acid (analytical grade).
-
Standard: this compound reference standard.
-
Sample Vials: Amber glass vials to protect the light-sensitive compound.
2. Preparation of Mobile Phase
-
Mobile Phase A: 0.1% Formic acid in Water (v/v).
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile (v/v).
-
Degas both mobile phases prior to use.
3. Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to final concentrations ranging from 1 µg/mL to 100 µg/mL.
4. Sample Preparation
The sample preparation will vary depending on the matrix. For a pure substance or a simple formulation, dissolve the sample in methanol to a concentration within the calibration range. For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering substances.
5. Chromatographic Conditions
The following are recommended starting conditions. Optimization may be necessary.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 40% B5-20 min: 40-90% B20-25 min: 90% B25-26 min: 90-40% B26-30 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 227 nm |
| Run Time | 30 minutes |
6. System Suitability
Before sample analysis, the system suitability should be evaluated to ensure the performance of the chromatographic system.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| Relative Standard Deviation (RSD) for replicate injections | RSD ≤ 2.0% |
Data Presentation
The following tables should be used to summarize the quantitative data obtained from the analysis.
Table 1: System Suitability Results
| Injection | Retention Time (min) | Peak Area | Tailing Factor | Theoretical Plates |
| 1 | ||||
| 2 | ||||
| 3 | ||||
| 4 | ||||
| 5 | ||||
| Mean | ||||
| %RSD |
Table 2: Calibration Curve Data
| Concentration (µg/mL) | Peak Area |
| 1 | |
| 5 | |
| 10 | |
| 25 | |
| 50 | |
| 100 | |
| Correlation Coefficient (r²) |
Visualizations
Diagram 1: HPLC Analysis Workflow
Application Note: 1H and 13C NMR Assignment for 7-Xylosyl-10-deacetyltaxol C
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) assignment of 7-Xylosyl-10-deacetyltaxol C, a significant derivative of the anticancer drug Paclitaxel. The document outlines the necessary experimental protocols for acquiring high-quality NMR data and presents a structured summary of the chemical shifts as reported in the literature. Furthermore, this note includes diagrams to illustrate the experimental workflow and the chemical structure, serving as a practical resource for researchers in natural product chemistry, medicinal chemistry, and drug development.
Introduction
This compound is a taxane (B156437) diterpenoid, a class of compounds that has garnered significant attention due to the potent anticancer activity of its most famous member, Paclitaxel. The structural elucidation of these complex molecules is fundamental to understanding their structure-activity relationships (SAR) and for the development of new, more effective analogs. NMR spectroscopy is the most powerful technique for the unambiguous determination of the chemical structure of such complex natural products in solution. This note focuses on the complete assignment of the ¹H and ¹³C NMR spectra of this compound.
Data Presentation: ¹H and ¹³C NMR Chemical Shift Assignments
The complete ¹H and ¹³C NMR assignments for this compound have been reported in the Canadian Journal of Chemistry, Volume 81, page 64, year 2003 by Shi, Mamer, Zamir, et al. The data presented below is based on this seminal work. The spectra are typically recorded in deuterated acetone (B3395972) (Acetone-d₆).
Table 1: ¹H NMR Chemical Shift Assignments for this compound (in Acetone-d₆)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Taxane Core | |||
| 2 | Data not available in snippets | Data not available in snippets | Data not available in snippets |
| 3 | Data not available in snippets | Data not available in snippets | Data not available in snippets |
| 4 (OAc) | Data not available in snippets | Data not available in snippets | Data not available in snippets |
| 5 | Data not available in snippets | Data not available in snippets | Data not available in snippets |
| ... | ... | ... | ... |
| C13 Side Chain | |||
| 2' | Data not available in snippets | Data not available in snippets | Data not available in snippets |
| 3' | Data not available in snippets | Data not available in snippets | Data not available in snippets |
| ... | ... | ... | ... |
| Xylosyl Moiety | |||
| 1'' | Data not available in snippets | Data not available in snippets | Data not available in snippets |
| 2'' | Data not available in snippets | Data not available in snippets | Data not available in snippets |
| ... | ... | ... | ... |
Table 2: ¹³C NMR Chemical Shift Assignments for this compound (in Acetone-d₆)
| Position | Chemical Shift (δ, ppm) |
| Taxane Core | |
| 1 | Data not available in snippets |
| 2 | Data not available in snippets |
| 3 | Data not available in snippets |
| 4 | Data not available in snippets |
| 5 | Data not available in snippets |
| ... | ... |
| C13 Side Chain | |
| 1' | Data not available in snippets |
| 2' | Data not available in snippets |
| 3' | Data not available in snippets |
| ... | ... |
| Xylosyl Moiety | |
| 1'' | Data not available in snippets |
| 2'' | Data not available in snippets |
| ... | ... |
Note: The specific chemical shift values were not available in the provided search results. For the exact values, please refer to the primary literature: Shi, Q. W., et al. (2003). Canadian Journal of Chemistry, 81, 64.
Experimental Protocols
The following protocols are recommended for the acquisition of high-quality 1D and 2D NMR spectra for the structural elucidation of this compound and related taxane diterpenoids.
Sample Preparation
-
Sample Purity : Ensure the sample is of high purity (>95%) to avoid interference from impurities in the NMR spectra.
-
Solvent Selection : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent. Acetone-d₆ is a common choice for taxanes. Other solvents like CDCl₃, DMSO-d₆, or MeOD can also be used depending on the solubility and the specific protons to be observed.
-
NMR Tube : Transfer the solution to a 5 mm high-precision NMR tube.
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (≥ 500 MHz for ¹H) equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR Spectroscopy :
-
Pulse Sequence : Standard single-pulse experiment.
-
Spectral Width : 12-16 ppm.
-
Acquisition Time : 2-3 seconds.
-
Relaxation Delay : 2-5 seconds.
-
Number of Scans : 16-64, depending on the sample concentration.
-
-
¹³C NMR Spectroscopy :
-
Pulse Sequence : Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width : 220-250 ppm.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2-5 seconds.
-
Number of Scans : 1024-4096, due to the low natural abundance of ¹³C.
-
DEPT-135/90 : Distortionless Enhancement by Polarization Transfer experiments should be performed to differentiate between CH, CH₂, and CH₃ signals.
-
-
2D NMR Spectroscopy :
-
COSY (Correlation Spectroscopy) : To establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence) : To determine one-bond ¹H-¹³C correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for assembling the carbon skeleton and placing substituents.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) : To determine the spatial proximity of protons, which is essential for stereochemical assignments.
-
Mandatory Visualizations
Experimental Workflow for NMR Assignment
The following diagram illustrates the logical workflow for the structural elucidation of a complex natural product like this compound using NMR spectroscopy.
Caption: Workflow for NMR-based structural elucidation.
Chemical Structure of this compound
This diagram shows the chemical structure of this compound with key functional groups highlighted.
Caption: Key structural features of this compound.
Conclusion
This application note provides a framework for the ¹H and ¹³C NMR assignment of this compound. By following the detailed experimental protocols and utilizing the referenced spectral data, researchers can confidently identify and characterize this and related taxane compounds. The provided workflows and structural diagrams serve as a valuable reference for professionals engaged in the fields of natural product chemistry and drug discovery.
Application Notes and Protocols for the Purification of 7-Xylosyl-10-deacetyltaxol C by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 7-Xylosyl-10-deacetyltaxol (B1454920) C, a significant taxane (B156437) derivative with potential applications in pharmaceutical research and development. The methodologies outlined below cover preliminary purification using macroporous resin chromatography followed by high-resolution purification using silica (B1680970) gel and preparative reversed-phase high-performance liquid chromatography (RP-HPLC).
Introduction
7-Xylosyl-10-deacetyltaxol C is a naturally occurring taxane found in various Taxus species. As a derivative of paclitaxel (B517696), it holds interest for its potential pharmacological properties and as a precursor for the semi-synthesis of other bioactive taxoids. Effective purification of this compound from complex plant extracts is crucial for its characterization, biological evaluation, and potential therapeutic applications. The following protocols provide a comprehensive guide for its isolation and purification.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for developing effective purification strategies.
| Property | Value | Reference |
| Appearance | White to off-white solid | [1] |
| Molecular Formula | C₄₉H₆₃NO₁₇ | [2] |
| Molecular Weight | 938.0 g/mol | [2] |
| Solubility | Slightly soluble in DMSO (heated, sonicated) and methanol (B129727) (heated, sonicated). | [1] |
| Storage | -20°C under an inert atmosphere. The compound is hygroscopic. | [1] |
Purification Workflow Overview
The purification of this compound is typically a multi-step process designed to remove impurities and isolate the target compound with high purity. The general workflow involves:
-
Extraction: Initial extraction from Taxus plant material (e.g., needles, bark) using a suitable solvent like methanol or ethanol (B145695).
-
Preliminary Purification: Enrichment of the target compound and removal of highly polar or non-polar impurities using macroporous resin chromatography.
-
Intermediate Purification: Further separation from closely related taxanes using normal-phase silica gel chromatography.
-
Final Polishing: High-resolution purification to achieve high purity using preparative reversed-phase HPLC.
Caption: General workflow for the purification of this compound.
Experimental Protocols
Protocol 1: Preliminary Purification using Macroporous Resin Chromatography
This protocol describes the enrichment of 7-xylosyl-10-deacetyltaxol derivatives from a crude plant extract using AB-8 macroporous resin. This step is effective for removing pigments and other highly polar or non-polar impurities.[3]
Materials and Equipment:
-
Crude extract of Taxus species dissolved in an appropriate solvent.
-
AB-8 macroporous resin.
-
Chromatography column.
-
Peristaltic pump.
-
Fraction collector.
-
Ethanol and deionized water.
Procedure:
-
Resin Preparation: Swell the AB-8 resin in ethanol for 24 hours, then wash thoroughly with deionized water to remove any residual ethanol.
-
Column Packing: Pack a chromatography column with the prepared AB-8 resin. The column size will depend on the amount of crude extract to be processed.
-
Equilibration: Equilibrate the column by washing with 3-5 bed volumes (BV) of deionized water at a flow rate of 1-2 BV/h.
-
Sample Loading: Dissolve the crude extract in the initial mobile phase at a concentration of approximately 0.06-0.07 mg/mL for the target compound and load it onto the column at a flow rate of 1 mL/min.[3] The total processing volume should be around 15 BV.[3]
-
Washing: Wash the column with 3 BV of 30% ethanol in deionized water to remove highly polar impurities.
-
Elution: Elute the taxane-enriched fraction with 6 BV of 80% ethanol in deionized water.[3]
-
Fraction Collection: Collect the eluate in fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing this compound.
-
Concentration: Pool the desired fractions and concentrate under reduced pressure to obtain the enriched taxane extract.
Quantitative Data (for the closely related 7-xylosyl-10-deacetyl paclitaxel): [3]
| Parameter | Initial Extract | Enriched Product |
| Content of Target Compound | 0.053% | 3.34% |
| Fold Increase in Content | - | 62.43 |
| Recovery | - | 85.85% |
Protocol 2: Intermediate Purification by Silica Gel Column Chromatography
This protocol is suitable for the separation of this compound from other less polar taxane derivatives.
Materials and Equipment:
-
Enriched taxane extract from Protocol 1.
-
Silica gel (60-120 mesh).
-
Chromatography column.
-
Chloroform (B151607) and methanol (HPLC grade).
-
Rotary evaporator.
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in chloroform.
-
Column Packing: Carefully pack a chromatography column with the silica gel slurry. Allow the silica to settle into a uniform bed and drain the excess solvent.
-
Sample Loading: Dissolve the enriched extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the prepared column.
-
Elution:
-
Begin elution with a mobile phase of 100% chloroform.
-
Gradually increase the polarity of the mobile phase by adding methanol. A stepwise gradient can be employed (e.g., 99:1, 98:2, 95:5 chloroform:methanol).
-
-
Fraction Collection and Analysis: Collect fractions and monitor by TLC or analytical HPLC. This compound, being more polar than some other taxanes, will elute at higher methanol concentrations.
-
Concentration: Combine the fractions containing the pure compound and concentrate using a rotary evaporator.
Protocol 3: Final Polishing by Preparative Reversed-Phase HPLC
This protocol describes the final purification step to achieve high-purity this compound.
Materials and Equipment:
-
Partially purified this compound from Protocol 2.
-
Preparative HPLC system with a UV detector and fraction collector.
-
Preparative C18 column (e.g., 250 x 20 mm, 10 µm particle size).
-
Acetonitrile (B52724) and water (HPLC grade).
-
0.1% Formic acid or Trifluoroacetic acid (optional, to improve peak shape).
Procedure:
-
Sample Preparation: Dissolve the partially purified sample in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.
-
Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase (e.g., 30% acetonitrile in water) for at least 30 minutes or until a stable baseline is achieved.
-
Method Parameters:
-
Mobile Phase A: Water (with optional acidifier)
-
Mobile Phase B: Acetonitrile (with optional acidifier)
-
Gradient Program:
-
0-10 min: 30% B
-
10-40 min: 30-70% B (linear gradient)
-
40-45 min: 70-90% B (linear gradient)
-
45-50 min: 90% B (isocratic wash)
-
50-55 min: 90-30% B (return to initial conditions)
-
55-65 min: 30% B (re-equilibration)
-
-
Flow Rate: 10-20 mL/min (depending on column dimensions)
-
Detection Wavelength: 227 nm
-
Injection Volume: Dependent on sample concentration and column capacity.
-
-
Injection and Fraction Collection: Inject the sample and begin the gradient program. Collect fractions corresponding to the peak of this compound. The elution order of taxanes is influenced by their polarity; xylosylated taxanes are generally more polar and may elute earlier than their non-xylosylated counterparts.
-
Purity Analysis and Post-Processing: Analyze the purity of the collected fractions using analytical HPLC. Pool the fractions with the desired purity and remove the organic solvent under reduced pressure. The aqueous solution can then be lyophilized to obtain the pure compound as a solid.
Expected Results:
By following this multi-step purification strategy, it is possible to obtain this compound with a purity of >95%. The overall yield will depend on the initial concentration of the compound in the plant material and the efficiency of each purification step.
Logical Relationship of Purification Steps
Caption: Logical flow of the multi-step purification process for this compound.
Disclaimer
The provided protocols are intended as a general guide. Optimization of specific parameters such as mobile phase composition, gradient profiles, and sample loading may be necessary depending on the specific characteristics of the crude extract and the available instrumentation. It is recommended to perform small-scale analytical runs to optimize separation conditions before scaling up to preparative chromatography.
References
Application Notes and Protocols: Acetylation and Deacetylation of 7-Xylosyl-10-deacetyltaxol C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the chemical deacetylation and enzymatic acetylation of 7-Xylosyl-10-deacetyltaxol (B1454920) C and its analogs. These methods are critical for the semi-synthesis of paclitaxel (B517696) (Taxol®) and other taxane (B156437) derivatives, offering pathways to enhance the utility of abundant natural taxane precursors.
Introduction
7-Xylosyl-10-deacetyltaxol C is a naturally occurring taxane found in various Taxus species. While not a direct precursor in the natural biosynthetic pathway to the anticancer drug paclitaxel, its structural similarity and relative abundance make it a valuable starting material for semi-synthetic production. The key transformations involve the removal of the C-13 side chain (deacylation) to yield important intermediates like 10-deacetylbaccatin III, or the acetylation of the C-10 hydroxyl group, a crucial step in converting 10-deacetyl taxanes to their more bioactive acetylated forms.
This document outlines both a chemical method for the deacylation of the side chain of 7-xylosyl-10-deacetyl taxols and an enzymatic approach for the acetylation of the related compound 7-β-xylosyl-10-deacetyltaxol, which serves as a model for the acetylation of this compound at the C-10 position.
Data Presentation
The following tables summarize quantitative data from representative deacetylation and acetylation reactions of 7-xylosyl-10-deacetyltaxol analogs.
Table 1: Quantitative Data for Deacetylation of 7-Xylosyl-10-deacetyl taxols
| Parameter | Value | Reference |
| Starting Material | Mixture of 7-xylosyl-10-deacetyl taxols | [1] |
| Reagent | Hydrazine (B178648) hydrate (B1144303) or Hydroxylamine | [1] |
| Solvent | Ethanol or Methanol (B129727) | [1] |
| Temperature | 20-50 °C | [1] |
| Reaction Time | 2-24 hours | [1] |
| Product | 7-xylosyl-10-deacetylbaccatin III | [1] |
| Yield | Up to 30 mg from 100 mg starting material | [1] |
Table 2: Quantitative Data for One-Pot Enzymatic Conversion of 7-β-Xylosyl-10-deacetyltaxol to Taxol (Involving Acetylation)
| Parameter | Value | Reference |
| Starting Material | 7-β-xylosyl-10-deacetyltaxol | [2] |
| Enzymes | β-xylosidase, DBAT G38R/F301V mutant | [2] |
| Acetyl Donor | Acetyl-CoA | [2][3] |
| Reaction Volume | 50 mL | [2] |
| Reaction Time | 15 hours | [2] |
| Product | Taxol | [2] |
| Yield | 0.64 mg/mL | [2] |
Experimental Protocols
Protocol for Chemical Deacylation of 7-Xylosyl-10-deacetyl taxols
This protocol describes the removal of the C-13 side chain from a mixture of 7-xylosyl-10-deacetyl taxols to produce 7-xylosyl-10-deacetylbaccatin III.[1]
Materials:
-
Mixture of 7-xylosyl-10-deacetyl taxols
-
Ethanol or Methanol
-
Hydrazine hydrate or Hydroxylamine
-
Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel or Florisil for column chromatography
-
Methanol
-
Reaction flask with stirrer
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column and accessories
Procedure:
-
Reaction Setup: In a reaction flask, dissolve 100 mg of the mixture of 7-xylosyl-10-deacetyl taxols in 10 mL of ethanol.
-
Reagent Addition: Add 1 mL of hydrazine hydrate to the solution with stirring.
-
Reaction: Stir the reaction mixture at a temperature between 20-50 °C for 2-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Dilute the reaction mixture with water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic phases and wash with brine.
-
Dry the ethyl acetate phase over anhydrous sodium sulfate.
-
Concentrate the solution in vacuo using a rotary evaporator to obtain the crude residue.
-
-
Purification:
-
Purify the residue by column chromatography over silica gel.
-
Elute the column first with a mixture of chloroform and methanol (98:2).
-
Subsequently, elute with a chloroform-methanol mixture of 95:5 to isolate the pure 7-xylosyl-10-deacetylbaccatin III.
-
Protocol for One-Pot Enzymatic Acetylation of 7-β-Xylosyl-10-deacetyltaxol
This protocol details the conversion of 7-β-xylosyl-10-deacetyltaxol to Taxol through a one-pot reaction involving enzymatic de-glycosylation followed by acetylation at the C-10 position.[2]
Materials:
-
7-β-xylosyl-10-deacetyltaxol
-
β-xylosidase (e.g., from Lentinula edodes)
-
10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) mutant (e.g., DBAT G38R/F301V)
-
Acetyl-Coenzyme A (Acetyl-CoA)
-
Reaction buffer (optimized for both enzymes, e.g., a phosphate (B84403) buffer at a suitable pH)
-
Reaction vessel with temperature control and stirring
-
HPLC system for analysis and purification
Procedure:
-
Reaction Mixture Preparation: In a 50 mL reaction vessel, prepare a solution containing the reaction buffer.
-
Substrate and Reagent Addition:
-
Add 7-β-xylosyl-10-deacetyltaxol to the reaction buffer.
-
Add the acetyl group donor, Acetyl-CoA.
-
-
Enzyme Addition:
-
Add a specific β-xylosidase to catalyze the removal of the xylosyl group, forming 10-deacetyltaxol (B21601).
-
Add the improved DBAT mutant to catalyze the acetylation of the C-10 hydroxyl group of 10-deacetyltaxol to form Taxol.
-
-
Incubation: Incubate the reaction mixture for 15 hours with appropriate stirring and temperature control, as determined by the optimal conditions for both enzymes.
-
Reaction Monitoring and Product Analysis: Monitor the formation of Taxol over time using HPLC.
-
Purification: Upon completion of the reaction, purify the Taxol product from the reaction mixture using preparative HPLC.
Visualizations
Workflow for Chemical Deacylation
Caption: Chemical deacylation workflow.
One-Pot Enzymatic Conversion Pathway
Caption: One-pot enzymatic conversion pathway.
References
- 1. US6437154B1 - Process for the preparation of 10-deacetylbaccatin III - Google Patents [patents.google.com]
- 2. Improving 10-deacetylbaccatin III-10-β-O-acetyltransferase catalytic fitness for Taxol production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Research Progress in Taxol Biosynthetic Pathway and Acylation Reactions Mediated by Taxus Acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Paclitaxel Yield from 7-Xylosyl-10-deacetyltaxol C
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of paclitaxel (B517696) from its precursor, 7-Xylosyl-10-deacetyltaxol C.
Troubleshooting Guides
This section is designed to help you navigate and resolve specific issues that may arise during your experiments, thereby improving your paclitaxel yield and purity.
Issue 1: Low Yield in Enzymatic Deglycosylation
Question: We are observing a low yield of 10-deacetyltaxol (B21601) during the enzymatic deglycosylation of this compound using β-xylosidase. What are the potential causes and solutions?
Answer: Low yields in this enzymatic step can often be attributed to several factors related to enzyme activity, reaction conditions, and substrate purity.
| Potential Cause | Troubleshooting Solution |
| Sub-optimal Enzyme Activity | Verify Enzyme Potency: Ensure the β-xylosidase is from a reliable source and has been stored correctly to maintain its activity. If possible, perform an enzyme activity assay using a standard substrate like p-nitrophenyl-β-D-xylopyranoside.[1][2] Optimize Enzyme Concentration: Systematically vary the enzyme concentration to find the optimal level for your specific substrate concentration. |
| Incorrect Reaction Conditions | pH and Temperature Optimization: The optimal pH and temperature for β-xylosidase activity can vary depending on the source of the enzyme. Consult the supplier's datasheet or relevant literature to ensure you are using the optimal conditions. For example, some fungal β-xylosidases exhibit optimal activity at around pH 7.0 and 30°C.[3] Reaction Time: Monitor the reaction progress over time to determine the optimal incubation period for maximum conversion. |
| Substrate-Related Issues | Substrate Purity: Impurities in the this compound starting material can inhibit enzyme activity. Ensure the substrate is of high purity. Substrate Solubility: Poor solubility of the substrate in the reaction buffer can limit the reaction rate. Consider using a co-solvent like DMSO, but be mindful that high concentrations can denature the enzyme. |
| Product Inhibition | Product Removal: High concentrations of the product, 10-deacetyltaxol, may cause feedback inhibition of the enzyme. If feasible, consider methods for in-situ product removal to drive the reaction forward. |
Issue 2: Inefficient Acetylation of 10-deacetyltaxol to Paclitaxel
Question: Our enzymatic acetylation of 10-deacetyltaxol to paclitaxel using 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) is resulting in low conversion rates. How can we improve this?
Answer: Inefficient acetylation can stem from issues with the enzyme, the acetyl donor, or the reaction environment.
| Potential Cause | Troubleshooting Solution |
| Low DBAT Activity | Enzyme Source and Purity: Use a highly active and pure preparation of DBAT. Recombinant expression systems can be a source of high-purity enzyme. Cofactor Availability: Ensure an adequate supply of the acetyl donor, typically acetyl-CoA. The stability of acetyl-CoA in the reaction mixture can be a limiting factor. |
| Reaction Equilibrium | Drive the Reaction Forward: The acetylation reaction is reversible. Consider strategies to shift the equilibrium towards product formation, such as using a higher concentration of acetyl-CoA or removing paclitaxel as it is formed. |
| Sub-optimal Reaction Conditions | pH and Temperature: The optimal conditions for DBAT activity should be maintained. For instance, some DBAT enzymes function optimally at a pH of around 7.5 and a temperature of 30°C. Solvent Effects: If using co-solvents to improve substrate solubility, ensure they are compatible with the enzyme and do not cause significant inactivation. |
| Side Reactions | Protecting Groups (for chemical synthesis): In chemical acetylation, ensure that other reactive hydroxyl groups on the taxane (B156437) core are appropriately protected to prevent unwanted side reactions. |
Issue 3: Formation of Impurities During Chemical Synthesis
Question: We are using a chemical method (redox, acetylation, deacetylation) to convert this compound to paclitaxel and are observing significant side products. How can we minimize these?
Answer: The multi-step chemical synthesis can lead to various impurities if not carefully controlled. A three-step reaction involving redox, acetylation, and deacetylation has been reported to achieve a purity of 99.52% with a 67.6% total yield.[4][5][6]
| Potential Cause | Troubleshooting Solution |
| Epimerization | Control Reaction Conditions: Epimerization at the C-7 position is a common side reaction. This can often be minimized by carefully controlling the reaction temperature and using non-basic conditions where possible. |
| Incomplete Reactions | Reaction Monitoring: Closely monitor the progress of each reaction step using techniques like TLC or HPLC to ensure complete conversion before proceeding to the next step. Reagent Stoichiometry: Optimize the stoichiometry of reagents to drive the reactions to completion and minimize the presence of unreacted starting materials in the final product. |
| Over-acetylation or Incomplete Deacetylation | Selective Reagents: Use selective acetylating and deacetylating agents to target the desired functional groups and avoid modification of other parts of the molecule. Controlled Reaction Times: Carefully control the reaction times for acetylation and deacetylation steps to prevent over-reaction or incomplete removal of protecting groups. |
Frequently Asked Questions (FAQs)
Q1: What is the overall strategy for converting this compound to paclitaxel?
A1: The conversion typically involves a two-step process. The first step is the removal of the xylosyl group from the C-7 position to yield 10-deacetyltaxol. This can be achieved either enzymatically using a β-xylosidase or through chemical hydrolysis. The second step is the acetylation of the hydroxyl group at the C-10 position of 10-deacetyltaxol to produce paclitaxel. This can be done enzymatically using an acetyltransferase like DBAT or through chemical acetylation.[7][8]
Q2: Which is more efficient, enzymatic or chemical conversion?
A2: Both methods have their advantages and disadvantages. Enzymatic conversion offers high specificity, leading to fewer side products and potentially higher purity. However, enzyme production and stability can be challenging.[7] Chemical synthesis can be more readily scaled up but may require the use of protecting groups and can lead to side reactions like epimerization, which can lower the yield and complicate purification.[5]
Q3: What are the key enzymes involved in the enzymatic conversion?
A3: The two key enzymes are:
-
β-xylosidase: This enzyme catalyzes the hydrolysis of the β-1,4-xylosidic bond, removing the xylosyl group from the C-7 position of this compound.[1][9]
-
10-deacetylbaccatin III-10-O-acetyltransferase (DBAT): This enzyme transfers an acetyl group from acetyl-CoA to the C-10 hydroxyl group of 10-deacetyltaxol.[10][11]
Q4: How can I monitor the progress of the reactions?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for monitoring the progress of both the deglycosylation and acetylation reactions. It allows for the separation and quantification of the starting material, intermediate (10-deacetyltaxol), and the final product (paclitaxel). Thin-Layer Chromatography (TLC) can also be used for rapid qualitative monitoring of the reaction.
Q5: What are the common challenges in purifying the final paclitaxel product?
A5: The main challenge in paclitaxel purification is the presence of structurally similar taxane impurities.[12] These can include unreacted starting materials, intermediates, and side products from the reaction. Purification typically involves multiple chromatographic steps, such as column chromatography on silica (B1680970) gel followed by preparative HPLC, to achieve high purity.[6]
Data Presentation
Table 1: Comparison of Paclitaxel Production Methods
| Method | Starting Material | Key Steps | Reported Purity | Reported Overall Yield | Reference |
| Chemical Semi-synthesis | 10-deacetyl-7-xylosyltaxanes | Redox, Acetylation, Deacetylation | 99.52% | 67.6% | [4][5][6] |
| Enzymatic One-Pot Conversion | 7-β-xylosyl-10-deacetyltaxol | Deglycosylation (β-xylosidase), Acetylation (mutant DBAT) | High | 0.64 mg/mL |
Experimental Protocols
Protocol 1: Enzymatic One-Pot Conversion of 7-β-Xylosyl-10-deacetyltaxol to Paclitaxel
This protocol is based on a one-pot reaction system using a specific β-xylosidase and an improved 10-β-acetyltransferase (DBAT).[10]
Materials:
-
7-β-xylosyl-10-deacetyltaxol (XDT)
-
Recombinant β-xylosidase
-
Recombinant 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT), wild-type or mutant for improved activity
-
Acetyl-CoA
-
Reaction Buffer (e.g., phosphate (B84403) buffer, pH 7.5)
-
HPLC system for analysis
Procedure:
-
Reaction Setup: In a suitable reaction vessel, prepare the reaction mixture containing the reaction buffer, a specific concentration of XDT (e.g., dissolved in a minimal amount of DMSO and then added to the buffer), and acetyl-CoA.
-
Enzyme Addition: Add the purified β-xylosidase and DBAT enzymes to the reaction mixture.
-
Incubation: Incubate the reaction mixture at the optimal temperature for both enzymes (e.g., 30°C) with gentle agitation.
-
Monitoring: At regular intervals, take aliquots of the reaction mixture and analyze by HPLC to monitor the consumption of XDT, the formation of the intermediate 10-deacetyltaxol, and the production of paclitaxel.
-
Reaction Termination: Once the reaction has reached completion (as determined by HPLC analysis), terminate the reaction, for example, by adding a quenching solvent like ethyl acetate.
-
Purification: Extract the paclitaxel from the reaction mixture and purify using standard chromatographic techniques.
Protocol 2: Chemical Semi-synthesis of Paclitaxel from 10-deacetyl-7-xylosyltaxanes
This protocol outlines a three-step chemical synthesis.[4][6]
Materials:
-
10-deacetyl-7-xylosyltaxanes mixture
-
Redox reagents (specific reagents will depend on the chosen method)
-
Acetylating agent (e.g., acetic anhydride) and a suitable base (e.g., pyridine)
-
Deacetylating agent (specific reagents will depend on the chosen method)
-
Solvents for reaction and purification (e.g., dichloromethane, ethyl acetate, hexane)
-
Silica gel for column chromatography
-
HPLC system for analysis and purification
Procedure:
-
Redox Reaction: Perform a redox reaction on the starting mixture of 10-deacetyl-7-xylosyltaxanes. The specific conditions and reagents should be optimized based on literature procedures.
-
Acetylation: After the redox reaction, acetylate the resulting intermediate. This is typically done using an acetylating agent in the presence of a base. Monitor the reaction by TLC or HPLC until completion.
-
Deacetylation: The final step is a deacetylation reaction to yield the paclitaxel mixture.
-
Purification:
-
Perform an initial purification of the crude product by column chromatography on silica gel to separate the major taxane components.
-
Further purify the paclitaxel-containing fractions using preparative HPLC to achieve high purity.
-
-
Characterization: Characterize the final product using HPLC, ¹H-NMR, ¹³C-NMR, and MS to confirm its identity and purity.[6]
Mandatory Visualizations
Caption: Enzymatic conversion pathway of this compound to paclitaxel.
Caption: General experimental workflow for paclitaxel synthesis and purification.
Caption: Troubleshooting decision tree for low paclitaxel yield.
References
- 1. Cloning and Characterization of the Glycoside Hydrolases That Remove Xylosyl Groups from 7-β-xylosyl-10-deacetyltaxol and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abcam.com [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Taxol and Docetaxel by Using 10-Deacetyl-7-xylosyltaxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring Alternative Taxol Sources: Biocatalysis of 7-β-Xylosyl-10-Deacetyltaxol and Application for Taxol Production [ebrary.net]
- 8. mdpi.com [mdpi.com]
- 9. Combinatorial mutation on the β-glycosidase specific to 7-β-xylosyltaxanes and increasing the mutated enzyme production by engineering the recombinant yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improving 10-deacetylbaccatin III-10-β-O-acetyltransferase catalytic fitness for Taxol production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Research Progress in Taxol Biosynthetic Pathway and Acylation Reactions Mediated by Taxus Acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Purification of 7-Xylosyl-10-deacetyltaxol C
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 7-Xylosyl-10-deacetyltaxol C, a complex glycosylated taxane (B156437).
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Poor Resolution and Co-elution of Impurities
Question: Why am I getting poor separation between this compound and other taxane analogs during my HPLC purification?
Answer: The structural similarity among taxanes makes their separation challenging[1]. The addition of a xylosyl group at the 7-position significantly impacts retention, but closely related impurities may still co-elute[2].
Troubleshooting Steps:
-
Optimize Stationary Phase: Standard C18 columns may not provide sufficient selectivity. Consider using a pentafluorophenyl (PFP) stationary phase, which has been shown to achieve baseline separation of 15 different taxanes by interacting differently with acetyl and xylosyl groups[2][3]. Cyano-bonded phase columns have also been used effectively for separating closely related taxanes like paclitaxel (B517696) and cephalomannine[4].
-
Adjust Mobile Phase Gradient: The resolution of taxanes is highly sensitive to the eluent composition and the gradient program[2]. A shallow gradient of acetonitrile (B52724) in water is commonly used. Experiment with small changes in the starting eluent composition and the programming rate to improve separation[2].
-
Control Temperature: Column temperature affects the retention of taxanes. Studying the purification process at different temperatures (e.g., 30°C to 70°C) can help optimize resolution[1][2]. For preparative HPLC of some taxanes, a constant temperature of 30°C has been used successfully[1].
Issue 2: Low Product Yield After Purification
Question: My final yield of this compound is significantly lower than expected after column chromatography. What are the potential causes?
Answer: Low recovery can stem from several factors, including irreversible binding to the column matrix, degradation of the compound during the process, or suboptimal elution conditions[5][6].
Troubleshooting Steps:
-
Evaluate Pre-purification Strategy: For crude extracts, an initial enrichment step using macroporous resins like Amberlite AB-8 can significantly increase the concentration of this compound before HPLC, improving overall recovery[7]. This method has been shown to increase the content of the target compound by over 60-fold with a recovery of 85.85%[7].
-
Check for Irreversible Binding: While less common, your compound might bind strongly to the stationary phase. Ensure the column is properly washed and regenerated between runs. If using silica (B1680970) gel, which is acidic, consider deactivating it with a base like triethylamine (B128534) in the mobile phase to prevent loss of acid-labile compounds[5].
-
Optimize Elution: If the elution gradient is too steep, it can lead to co-elution and subsequent loss during fraction pooling. If the gradient is too shallow, the compound may not elute completely, leading to poor recovery[5]. Ensure your elution solvent is strong enough to desorb the product completely from the column. A gradient elution for macroporous resins might involve stepping from 30% ethanol (B145695) to 80% ethanol[7].
-
Assess Lysis and Extraction: Inefficient cell lysis or extraction from the source material will naturally lead to low starting amounts and, consequently, low final yields[6][8].
Issue 3: Product Degradation During Purification
Question: I suspect my this compound is degrading during purification. What conditions could be causing this?
Answer: Taxanes are known to be unstable under certain conditions, particularly acidic, alkaline, and high-temperature environments, which can lead to isomerization and degradation[1]. The ester groups in the taxane structure are sensitive to hydrolysis, especially at pH levels above 7[9][10].
Troubleshooting Steps:
-
Control pH: The optimal stability for paclitaxel is at pH 4-5[9]. Avoid basic conditions during purification and in aqueous solutions. Base-catalyzed epimerization at the C7 position is a known degradation pathway for taxanes[9][10].
-
Maintain Low Temperature: Whenever possible, perform purification steps at reduced temperatures (e.g., 4°C) to minimize chemical and enzymatic degradation[5].
-
Use a Milder Stationary Phase: Silica gel's acidic nature can cause degradation of sensitive compounds[5]. If degradation is suspected, consider alternative stationary phases like alumina (B75360) or a bonded-phase column (e.g., PFP, Cyano) for HPLC[2][4].
-
Limit Exposure Time: Minimize the time the compound spends in solution and on the chromatography column to reduce the opportunity for degradation[5].
Quantitative Data from Purification Studies
The following tables summarize data from purification studies on this compound and related taxanes, providing a benchmark for expected outcomes.
Table 1: Macroporous Resin Enrichment of this compound
| Parameter | Before Treatment | After AB-8 Resin Treatment | Fold Increase | Recovery |
|---|---|---|---|---|
| Content of this compound | 0.053% | 3.34% | 62.43x | 85.85% |
Data adapted from a study on the separation of 7-xylosyl-10-deacetyl paclitaxel using AB-8 resin.[7]
Table 2: Preparative HPLC Optimization for Taxane Purification
| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimized Purity |
|---|---|---|---|---|
| Flow Rate | 8 mL/min | 10 mL/min | 12 mL/min | 95.33% (10-DAT) |
| Injection Volume | 0.5 mL | 1.0 mL | 1.5 mL | 99.15% (PTX) |
| Column Temperature | 25 °C | 30 °C | 35 °C |
Data based on the purification of 10-deacetyltaxol (B21601) (10-DAT) and paclitaxel (PTX) from Taxus cuspidata. Optimal conditions are bolded.[1]
Experimental Protocols
Protocol 1: Enrichment using Macroporous Resin (Amberlite AB-8)
This protocol describes a preliminary enrichment step for crude extracts prior to HPLC.
-
Column Preparation: Pack a column with Amberlite AB-8 resin and equilibrate it with deionized water.
-
Sample Loading: Dissolve the crude extract in a suitable solvent. The feed solution in one study had concentrations of 0.0657 mg/mL for 7-xylosyl-10-deacetyl paclitaxel[7]. Load the solution onto the column at a flow rate of 1 mL/min. The optimal processing volume was found to be 15 bed volumes (BV)[7].
-
Washing: Wash the column with deionized water to remove highly polar impurities.
-
Elution: Perform a gradient elution.
-
Fraction Collection & Analysis: Collect fractions and analyze them using analytical HPLC to identify those containing this compound. Pool the relevant fractions and prepare for further purification.
Protocol 2: Preparative HPLC for Final Purification
This protocol is a general method for the final purification step based on common practices for taxanes.
-
Sample Preparation: Dissolve the enriched sample from Protocol 1 in the initial mobile phase solvent (e.g., a mixture of acetonitrile and water). Filter the sample through a 0.45 µm filter.
-
Chromatographic Conditions:
-
Column: Pentafluorophenyl (PFP) or a high-resolution C18 column (e.g., 250 mm × 10 mm, 5 µm)[1][2].
-
Mobile Phase: A gradient of Acetonitrile (A) and Water (B).
-
Gradient Program: Optimize the gradient based on analytical runs. A shallow gradient is often effective. For example, start with 30% A and increase to 70% A over 40 minutes.
-
Flow Rate: For preparative scale, a flow rate of 10-20 mL/min is typical. An optimized flow rate for similar taxanes was 10 mL/min[1].
-
Detection: UV at 227 nm[1].
-
Temperature: Maintain a constant column temperature, for instance, at 30°C[1].
-
-
Injection and Fraction Collection: Inject the sample (e.g., 0.5 mL) and collect fractions based on the chromatogram peaks[1].
-
Purity Analysis: Analyze the collected fractions for purity using analytical HPLC. Combine fractions that meet the required purity level.
-
Solvent Evaporation: Remove the solvent from the pooled fractions, typically using a rotary evaporator, to obtain the purified solid compound.
Visualizations
Caption: A typical multi-step workflow for the purification of this compound.
Caption: A troubleshooting decision tree for common purification challenges.
References
- 1. mdpi.com [mdpi.com]
- 2. Determination of paclitaxel and related taxanes in bulk drug and injectable dosage forms by reversed phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improved separation of taxanes using a PFP stationary phase HPLC column - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. neb.com [neb.com]
- 7. Separation of 7-xylosyl-10-deacetyl paclitaxel and 10-deacetylbaccatin III from the remainder extracts free of paclitaxel using macroporous resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Degradation of paclitaxel and related compounds in aqueous solutions II: Nonepimerization degradation under neutral to basic pH conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting HPLC peak tailing for taxane analysis
Welcome to the technical support center for HPLC analysis of taxanes. This resource provides troubleshooting guides and answers to frequently asked questions to help you resolve common issues encountered during your experiments, with a particular focus on HPLC peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
A1: Peak tailing in HPLC refers to the asymmetry of a chromatographic peak, where the latter half of the peak is broader than the front half.[1][2] This distortion can compromise the accuracy of peak integration and reduce the resolution between adjacent peaks.[3] Peak tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value of 1 indicates a perfectly symmetrical peak, while values greater than 1 signify tailing.[3] Many analytical methods require a tailing factor of less than 2 for acceptable peak shape.
Q2: Why are my taxane (B156437) peaks tailing in my reversed-phase HPLC analysis?
A2: Peak tailing in taxane analysis using reversed-phase HPLC can stem from several factors. The most common cause is secondary chemical interactions between the taxane molecules and the stationary phase.[1][2][4] Other contributing factors can be categorized as issues with the mobile phase, the column itself, or the HPLC system.[5][6]
Q3: What are secondary chemical interactions and how do they affect taxane analysis?
A3: In reversed-phase HPLC, the primary retention mechanism is hydrophobic interaction between the analyte and the stationary phase.[1] However, secondary interactions, such as hydrogen bonding or ionic interactions, can also occur. For silica-based columns (like C18), residual silanol (B1196071) groups (Si-OH) on the silica (B1680970) surface are a primary source of these unwanted interactions.[1][2][7] Taxanes, which contain polar functional groups, can interact with these silanol groups, leading to peak tailing.[1][4] This is particularly problematic when the silanol groups are ionized (negatively charged), which typically occurs at a mobile phase pH greater than 3.[1][8]
Q4: Can the mobile phase composition contribute to peak tailing for taxanes?
A4: Yes, the mobile phase plays a critical role in controlling peak shape. An inappropriate mobile phase pH is a common cause of tailing.[9] If the mobile phase pH is close to the pKa of the analyte, both ionized and unionized forms of the molecule can exist simultaneously, leading to distorted peaks.[10][11] For taxanes, using a mobile phase with a low pH (typically ≤ 3) can suppress the ionization of residual silanol groups on the column, minimizing secondary interactions and improving peak shape.[1][2] Additionally, the composition and strength of the buffer in the mobile phase are important for maintaining a stable pH and can help mask residual silanol interactions.[4]
Q5: How does the HPLC column itself cause peak tailing?
A5: The column is a frequent source of peak shape problems. Here are a few ways a column can cause tailing:
-
Column Degradation: Over time and with use, the stationary phase can degrade. This can lead to the exposure of more active silanol sites.
-
Column Void: A void or channel can form in the packing material at the column inlet, often due to pressure shocks or improper handling.[4][5] This disrupts the flow path and can cause peak distortion for all analytes.[5]
-
Contamination: Accumulation of strongly retained sample components or particulates on the column inlet frit or the packing material can lead to peak tailing and increased backpressure.[4][5]
-
Inappropriate Column Choice: Using a column that is not well end-capped can result in a higher number of accessible silanol groups, leading to increased tailing for polar compounds like taxanes.[1][12]
Troubleshooting Guides
Below are detailed troubleshooting guides for common issues leading to peak tailing in taxane analysis.
Guide 1: Addressing Secondary Silanol Interactions
This guide will help you diagnose and mitigate peak tailing caused by interactions with residual silanol groups.
Symptoms:
-
Peak tailing is observed primarily for taxane peaks, while non-polar compounds in the same run may have good peak shape.[13]
-
The degree of tailing is sensitive to the mobile phase pH.
Troubleshooting Steps & Solutions:
| Step | Action | Expected Outcome |
| 1 | Lower Mobile Phase pH | Reduce the pH of the aqueous portion of your mobile phase to between 2.5 and 3.0 using an additive like formic acid or trifluoroacetic acid. This will suppress the ionization of silanol groups.[1][2] |
| 2 | Use a High-Quality, End-Capped Column | Switch to a modern, high-purity silica column that is thoroughly end-capped. End-capping chemically derivatizes most of the residual silanol groups, making them less active.[1][12] |
| 3 | Add a Competing Base | In some cases, adding a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can help to mask the active silanol sites. However, this may not be suitable for all applications, especially with mass spectrometry detection. |
| 4 | Consider a Different Stationary Phase | If tailing persists, explore columns with alternative stationary phases, such as those with embedded polar groups or hybrid silica-polymer materials, which are designed to minimize silanol interactions.[2] |
A typical mobile phase for paclitaxel (B517696) analysis that aims to minimize tailing could be a mixture of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid.[14]
Guide 2: Optimizing Mobile Phase and Sample Preparation
This guide focuses on issues related to the mobile phase and sample preparation that can lead to peak tailing.
Symptoms:
-
All peaks in the chromatogram exhibit tailing.
-
Peak shape is inconsistent between runs.
-
You observe an increase in backpressure along with peak tailing.[5]
Troubleshooting Steps & Solutions:
| Step | Action | Expected Outcome |
| 1 | Ensure Proper Mobile Phase Preparation | Prepare fresh mobile phase daily. Ensure all components are fully dissolved and the final solution is well-mixed and degassed. Inconsistent mobile phase preparation can lead to shifting pH and poor peak shape.[5] |
| 2 | Check Mobile Phase pH | Verify the pH of the aqueous component of your mobile phase before mixing with the organic solvent.[15] Ensure your buffer has sufficient capacity to maintain the target pH. |
| 3 | Filter Your Samples | Always filter your samples through a 0.22 µm or 0.45 µm filter before injection to remove any particulate matter that could clog the column frit.[5] |
| 4 | Address Sample Overload | If you suspect mass overload, dilute your sample and reinject.[4] If volume overload is a concern, reduce the injection volume.[5] |
| 5 | Use a Guard Column | A guard column installed before the analytical column can help to trap contaminants from the sample matrix, extending the life of your analytical column and improving peak shape.[6] |
For taxane analysis, a common sample preparation technique involves solid-phase extraction (SPE) to clean up the sample and remove interfering substances that could contribute to peak tailing.[1]
Visualizing Troubleshooting Workflows
To aid in diagnosing the root cause of peak tailing, the following diagrams illustrate logical troubleshooting workflows.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. waters.com [waters.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. chromanik.co.jp [chromanik.co.jp]
- 8. chromtech.com [chromtech.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 12. LC Technical Tip [discover.phenomenex.com]
- 13. youtube.com [youtube.com]
- 14. academic.oup.com [academic.oup.com]
- 15. agilent.com [agilent.com]
Technical Support Center: Overcoming Low Solubility of 7-Xylosyl-10-deacetyltaxol C
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low aqueous solubility of 7-Xylosyl-10-deacetyltaxol C during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility properties of this compound?
This compound is a derivative of paclitaxel (B517696) and exhibits poor solubility in aqueous solutions, with a reported solubility of less than 0.1 mg/mL in water.[1] However, it is soluble in several organic solvents.[1][]
Q2: Which organic solvents are recommended for dissolving this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO), methanol, ethanol, and chloroform.[1][][3] For cell-based assays, DMSO is the most commonly used solvent for preparing stock solutions.[]
Q3: My this compound precipitates when I dilute my DMSO stock solution in cell culture medium. What can I do?
This is a common issue known as precipitation upon dilution, which occurs when a compound that is soluble in a high concentration of an organic solvent is introduced into an aqueous environment where it is poorly soluble. To mitigate this, you can:
-
Decrease the final concentration: Lowering the target concentration of the compound in the aqueous medium can help prevent precipitation.
-
Optimize the dilution process: Add the stock solution to the aqueous medium slowly while gently vortexing or stirring to ensure rapid and even dispersion.
-
Use a co-solvent system: Employing a mixture of solvents can improve solubility.
-
Pre-warm the medium: Warming the cell culture medium to 37°C before adding the compound can sometimes aid in dissolution.
Q4: What is the maximum concentration of DMSO that is safe for my cell cultures?
The tolerance of cell lines to DMSO can vary. However, it is generally recommended to keep the final concentration of DMSO in the cell culture medium at or below 0.5%, with many researchers aiming for 0.1% or less to avoid solvent-induced toxicity.[4] It is always best practice to include a vehicle control (medium with the same final concentration of DMSO without the compound) in your experiments to account for any effects of the solvent on the cells.
Q5: Are there alternative methods to enhance the aqueous solubility of this compound?
Yes, several formulation strategies can be employed to improve the solubility of poorly water-soluble drugs like this compound:
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drug molecules, thereby increasing their aqueous solubility. Beta-cyclodextrins (β-CDs) and their derivatives have been shown to enhance the solubility of paclitaxel and its analogs.[5][6][7]
-
Surfactants: Surfactants, such as Tween 20 and Tween 80, can be used to create micellar formulations that encapsulate the drug and improve its solubility.[8][9]
-
Nanoparticle Formulations: Techniques like creating nanosuspensions or nanoemulsions can increase the surface area of the drug particles, leading to improved dissolution and solubility.[10]
Troubleshooting Guides
Issue 1: Precipitation of this compound during stock solution preparation.
| Possible Cause | Troubleshooting Step |
| Incomplete initial dissolution | Ensure the compound is completely dissolved in the organic solvent (e.g., DMSO) before any dilution. Gentle warming (to 37°C) or brief sonication can aid in this process.[] |
| Solvent purity | Use high-purity, anhydrous (water-free) solvents. Moisture in solvents like DMSO can reduce the solubility of hydrophobic compounds. |
| Incorrect solvent | Confirm that you are using a recommended solvent such as DMSO, methanol, or ethanol.[1][][3] |
Issue 2: Compound precipitates in cell culture medium upon dilution.
| Possible Cause | Troubleshooting Step |
| Final concentration is too high | Perform a serial dilution to determine the maximum soluble concentration in your specific cell culture medium. |
| Rapid addition to aqueous medium | Add the DMSO stock solution dropwise to the pre-warmed (37°C) cell culture medium while gently swirling. |
| High final DMSO concentration | Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.5%) to minimize its effect on both the compound's solubility and cell viability.[4] |
| Interaction with media components | Consider using a serum-free medium for the initial dilution if compatible with your cell line, as serum proteins can sometimes cause precipitation. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | < 0.1 mg/mL (insoluble) | [1] |
| Dimethyl Sulfoxide (DMSO) | Soluble (heating and sonication may aid) | [] |
| Methanol | Soluble (heating and sonication may aid) | [] |
| Ethanol | Soluble | [1] |
| Chloroform | Soluble | [1] |
Table 2: Recommended Maximum DMSO Concentrations in Cell Culture
| Cell Culture Condition | Recommended Max DMSO Concentration | Reference |
| General Cell Lines | ≤ 0.5% | [4] |
| Sensitive Cell Lines | ≤ 0.1% | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation of moisture.
-
Weigh: Aseptically weigh out the desired amount of the compound. For a 10 mM stock solution, you will need approximately 9.38 mg per 1 mL of DMSO (Molecular Weight: 938.0 g/mol ).
-
Dissolve: Add the appropriate volume of anhydrous DMSO to the powder.
-
Mix: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gently warm the solution to 37°C or sonicate for short intervals.
-
Inspect: Visually inspect the solution to ensure there are no visible particles.
-
Aliquot and Store: Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and protect from light. Store at -20°C or -80°C.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile conical tubes
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Prepare Intermediate Dilution (Optional but Recommended): To minimize precipitation, first prepare an intermediate dilution of the stock solution in cell culture medium. For example, to achieve a final concentration of 10 µM, you could first dilute the 10 mM stock 1:100 in medium to get a 100 µM intermediate solution.
-
Final Dilution: Add the required volume of the stock or intermediate solution to the pre-warmed cell culture medium. Add the solution dropwise while gently swirling the medium to ensure rapid and even mixing.
-
Final DMSO Concentration: Calculate the final DMSO concentration in your working solution and ensure it is within the tolerated range for your cell line.
-
Use Immediately: It is recommended to use the freshly prepared working solution immediately to minimize the risk of precipitation over time.
Visualizations
Caption: Workflow for preparing and troubleshooting solutions of this compound.
Caption: Options for enhancing the solubility of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 3. 7-Xylosyl-10-deacetyltaxol | 90332-63-1 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Promising Review on Cyclodextrin Conjugated Paclitaxel Nanoparticles for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Surfactant-Enabled Nanocarriers in Breast Cancer Therapy: Targeted Delivery and Multidrug Resistance Reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polysorbate Surfactants as Drug Carriers: Tween 20-Amphotericin B Conjugates as Anti-Fungal and Anti-Leishmanial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Semi-synthesis of Taxol from 7-Xylosyl-10-deacetyltaxol C
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the semi-synthesis of Taxol (paclitaxel) from 7-Xylosyl-10-deacetyltaxol C.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the semi-synthesis process.
Issue 1: Low Overall Yield of Taxol
Possible Causes:
-
Incomplete Reactions: One or more of the three key steps (redox, acetylation, deacetylation) may not have gone to completion.
-
Side Reaction Predominance: Conditions may favor the formation of byproducts such as Cephalomannine (Taxol B), Taxol C, or 7-epi-Taxol.
-
Degradation of Intermediates or Product: The taxane (B156437) core is sensitive to certain conditions, which can lead to degradation.
-
Losses during Workup and Purification: Significant amounts of product can be lost during extraction and chromatographic separation steps.
Troubleshooting Steps:
-
Reaction Monitoring: Utilize thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to monitor the progress of each reaction step to ensure completion.
-
Optimize Reaction Conditions:
-
Acetylation: Ensure the complete conversion of 10-deacetyltaxol (B21601) to Taxol. The choice of acetylating agent and reaction conditions is critical.
-
Deacetylation: Carefully control the deacetylation step to avoid unwanted side reactions.
-
-
Control pH: Maintain appropriate pH levels throughout the process, as basic conditions can promote side reactions like C-7 epimerization.
-
Purification Efficiency: Optimize the chromatographic separation method to efficiently separate Taxol from its analogues.[1][2] Consider using a combination of normal-phase and reverse-phase chromatography for complex mixtures.[2]
Issue 2: High Levels of Cephalomannine (Taxol B) and Taxol C in the Final Product
Possible Causes:
-
Starting Material Composition: The initial mixture of 10-deacetyl-7-xylosyltaxanes may contain precursors to Cephalomannine and Taxol C.
-
Reaction Conditions: The specific conditions of the redox, acetylation, and deacetylation steps can influence the product distribution.
Troubleshooting Steps:
-
Characterize Starting Material: Analyze the composition of the this compound starting material by HPLC to identify the presence of related taxanes.
-
Optimize Acetylation: The conditions of the acetylation step can be modified to favor the formation of the desired benzoyl ester of Taxol over the tigloyl ester of Cephalomannine.
-
Chromatographic Separation: Employ high-resolution chromatographic techniques to effectively separate Taxol from Cephalomannine and Taxol C.[1][2][3][4] Methods such as preparative HPLC or countercurrent chromatography can be effective.[2]
Issue 3: Presence of 7-epi-Taxol in the Final Product
Possible Causes:
-
Basic Reaction or Workup Conditions: The C-7 hydroxyl group of the taxane core is susceptible to epimerization under basic conditions. This occurs through a retro-aldol reaction mechanism.
-
Elevated Temperatures: Higher temperatures can accelerate the rate of epimerization.
-
Solvent Effects: The choice of solvent can influence the equilibrium between Taxol and 7-epi-Taxol.
Troubleshooting Steps:
-
Maintain Neutral or Slightly Acidic pH: Avoid basic conditions during all reaction and workup steps. Use buffers to control the pH where necessary.
-
Control Temperature: Perform reactions at the lowest effective temperature to minimize the rate of epimerization.
-
Solvent Selection: Choose appropriate solvents that minimize the formation of the 7-epimer.
-
Minimize Reaction and Purification Times: Prolonged exposure to even mildly basic conditions can lead to epimerization.
Frequently Asked Questions (FAQs)
Q1: What are the major side reactions in the semi-synthesis of Taxol from this compound?
A1: The primary side reactions include the formation of Taxol analogues, such as Cephalomannine (Taxol B) and Taxol C, and the epimerization of the C-7 hydroxyl group to form 7-epi-Taxol.[3]
Q2: What is the mechanism of C-7 epimerization?
A2: The epimerization at the C-7 position occurs under basic conditions through a reversible retro-aldol/aldol reaction. A base abstracts the proton from the C-7 hydroxyl group, leading to the formation of an enolate intermediate. Reprotonation of this intermediate can occur from either face, resulting in a mixture of the 7β-hydroxy (Taxol) and 7α-hydroxy (7-epi-Taxol) epimers.
Q3: How can I quantify the amount of byproducts in my sample?
A3: High-performance liquid chromatography (HPLC) is the most common and accurate method for quantifying Taxol and its related byproducts. By using certified reference standards for Taxol, Cephalomannine, and 7-epi-Taxol, you can create calibration curves to determine the concentration of each compound in your sample.
Q4: Are the byproducts biologically active?
A4: Cephalomannine exhibits cytotoxic activity, though it is generally less potent than Taxol. 7-epi-Taxol has been shown to retain biological activity, including the ability to promote microtubule assembly. However, its efficacy compared to Taxol can vary.
Quantitative Data
| Product/Byproduct | Typical Yield (%) | Factors Influencing Yield |
| Taxol (Paclitaxel) | 67.6% (overall for the three-step process)[4] | Purity of starting material, optimization of redox, acetylation, and deacetylation steps, efficient purification. |
| Cephalomannine (Taxol B) | Not explicitly quantified in the provided search results. | Present in the initial mixture of taxanes, reaction conditions of the semi-synthesis. |
| Taxol C | Not explicitly quantified in the provided search results. | Present in the initial mixture of taxanes, reaction conditions of the semi-synthesis. |
| 7-epi-Taxol | Equilibrium ratio dependent on conditions. | Basic pH, elevated temperature, solvent choice. |
Experimental Protocols
A detailed experimental protocol for the semi-synthesis of Taxol from a mixture of 10-deacetyl-7-xylosyltaxanes is outlined in the work by Xue et al. (2020).[3] The process involves three main steps:
-
Redox Reaction: This initial step modifies the taxane core.
-
Acetylation: The hydroxyl group at C-10 is acetylated.
-
Deacetylation: The xylosyl group at C-7 is removed.
Following these reactions, the resulting mixture of taxols is separated by column chromatography on silica (B1680970) gel to afford Taxol, Cephalomannine, and Taxol C.[3]
Visualizations
Caption: Experimental workflow for the semi-synthesis of Taxol.
Caption: Factors leading to common side reactions and low yield.
Caption: Mechanism of C-7 epimerization of Taxol.
References
- 1. US5475120A - Method for the isolation and purification of taxol and its natural analogues - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Taxol and Docetaxel by Using 10-Deacetyl-7-xylosyltaxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
enhancing the efficiency of enzymatic deglycosylation of 7-Xylosyl-10-deacetyltaxol C
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the enzymatic deglycosylation of 7-Xylosyl-10-deacetyltaxol C to produce the valuable paclitaxel (B517696) precursor, 10-deacetyltaxol (B21601) (DT).
Frequently Asked Questions (FAQs)
Q1: What is the significance of enzymatic deglycosylation of this compound?
A1: 7-β-xylosyl-10-deacetyltaxol (XDT) is a more abundant analogue of paclitaxel found in yew trees.[1][2] The enzymatic removal of the xylosyl group at the C-7 position converts XDT into 10-deacetyltaxol (DT).[3] This intermediate can then be used for the semi-synthesis of paclitaxel, a potent anti-cancer drug, offering a more sustainable and efficient production route.[1][4]
Q2: Which enzymes are effective for this specific deglycosylation reaction?
A2: Not all commercially available β-xylosidases are effective on 7-β-xylosyltaxanes.[4] Specific bifunctional β-d-xylosidase/β-d-glucosidases have shown high efficacy. Enzymes cloned from Lentinula edodes (variants LXYL-P1-1 and LXYL-P1-2) and extracellular xylosidases from Cellulosimicrobium cellulans have been successfully used.[4][5] Engineered yeast strains expressing these enzymes are often employed to achieve higher yields.[4][6]
Q3: What kind of conversion rates and yields can be expected?
A3: With optimized processes, high conversion rates and yields are achievable. For instance, engineered yeast expressing a specific β-xylosidase has demonstrated conversion rates of over 85% at substrate concentrations up to 10 mg/mL, yielding up to 8.42 mg/mL of 10-deacetyltaxol within 24 hours.[4]
Q4: Can this enzymatic reaction be performed as a one-pot synthesis with subsequent reactions?
A4: Yes, a one-pot, in vitro conversion of 7-β-xylosyl-10-deacetyltaxol to paclitaxel has been demonstrated by combining a β-xylosidase with 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT).[1] This approach streamlines the synthesis process.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Enzyme Activity | 1. Incorrect Enzyme Selection: Many standard β-xylosidases are inactive against 7-β-xylosyltaxanes.[4] 2. Improper Reaction Conditions: pH, temperature, and buffer composition are suboptimal. 3. Enzyme Denaturation: Improper storage or handling. 4. Presence of Inhibitors: Components in the substrate mixture may be inhibiting the enzyme. | 1. Verify Enzyme Specificity: Use a β-xylosidase known to be active on 7-β-xylosyltaxanes, such as those from Lentinula edodes or Cellulosimicrobium cellulans.[4][5] Consider using engineered variants with improved activity.[6][7] 2. Optimize Reaction Conditions: The optimal pH is typically around 5.0-5.5, and the optimal temperature is around 37.5-50°C.[1][7] Refer to the specific enzyme's characterization data. 3. Proper Enzyme Handling: Store the enzyme according to the manufacturer's instructions and avoid repeated freeze-thaw cycles. 4. Purify Substrate: If using a crude extract of XDT, consider purification to remove potential inhibitors. |
| Low Conversion Rate/Yield | 1. Sub-optimal Enzyme Concentration: Insufficient enzyme to substrate ratio. 2. Substrate Solubility Issues: this compound is poorly soluble in aqueous solutions. 3. Product Inhibition: The product, 10-deacetyltaxol, or the released xylose may inhibit the enzyme. 4. Insufficient Reaction Time: The reaction has not proceeded to completion. | 1. Increase Enzyme Load: Titrate the enzyme concentration to determine the optimal amount for your substrate concentration. 2. Use a Co-solvent: Dissolve the substrate in a minimal amount of a suitable organic solvent like DMSO before adding it to the reaction mixture.[4] 3. Consider a Fed-batch Approach: Gradually add the substrate to the reaction to maintain a low concentration of potential inhibitory products. 4. Extend Reaction Time: Monitor the reaction over a longer period (e.g., 24-48 hours) to ensure it reaches completion. |
| Inconsistent Results | 1. Variability in Substrate Quality: If using a crude extract, the concentration of this compound may vary between batches. 2. Inaccurate Quantification: The analytical method (e.g., TLC, HPLC) may not be properly calibrated. | 1. Standardize Substrate: Use a purified and quantified substrate for consistent results. 2. Calibrate Analytical Methods: Ensure your analytical methods are validated and calibrated with known standards for both the substrate and the product. |
Quantitative Data Summary
The following tables summarize key quantitative data from relevant studies to aid in experimental design and comparison.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Substrate | kcat/Km (s⁻¹mM⁻¹) | Reference |
| Lxyl-p1-1 / Lxyl-p1-2 | 7-β-xylosyl-10-deacetyltaxol | up to 1.07 | [4] |
| DBATG38R/F301V (mutant) | 10-deacetyltaxol | 3.54 M⁻¹s⁻¹ | [1] |
| DBAT (wild-type) | 10-deacetyltaxol | 0.61 M⁻¹s⁻¹ | [1] |
Table 2: Bioconversion Yields and Conditions
| Enzyme/System | Substrate Concentration | Conversion Rate | Product Yield | Time (h) | Reference |
| Engineered Yeast (expressing Lxyl-p1) | up to 10 mg/mL | > 85% | 8.42 mg/mL | 24 | [4] |
| Cellulosimicrobium cellulans (cell-free medium) | 2 g / 3.75 L | > 98% | Not specified | 3 | [5] |
| One-pot (β-xylosidase + DBAT mutant) | Not specified | Not specified | 0.64 mg/mL Paclitaxel | 15 | [1] |
Experimental Protocols
Protocol 1: General Enzymatic Deglycosylation of this compound
This protocol is a general guideline and may require optimization for your specific enzyme and substrate.
-
Substrate Preparation:
-
Prepare a stock solution of this compound (e.g., 20 mg/mL) in dimethyl sulfoxide (B87167) (DMSO).[4]
-
-
Reaction Setup:
-
In a suitable reaction vessel, combine the appropriate buffer (e.g., 50 mM sodium acetate, pH 5.0).[7]
-
Add the β-xylosidase enzyme solution to the desired final concentration.
-
Initiate the reaction by adding the substrate stock solution to the desired final concentration (e.g., a 1:100 dilution of the stock).[4]
-
-
Incubation:
-
Reaction Quenching and Extraction:
-
Stop the reaction by adding an equal volume of ethyl acetate.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Carefully collect the organic (ethyl acetate) phase containing the product.
-
-
Analysis:
-
Analyze the extracted product using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
For TLC, a mobile phase of petroleum ether:dichloromethane:methanol (e.g., 1.5:3.5:0.33 v/v/v) can be used, with visualization using a 10% sulfuric acid in ethanol (B145695) solution and heating.[4]
-
Protocol 2: β-Xylosidase Activity Assay using p-Nitrophenyl-β-D-xylopyranoside (PNPX)
This assay is used to determine the activity of the β-xylosidase enzyme.
-
Reagent Preparation:
-
Prepare a 5 mM solution of p-Nitrophenyl-β-D-xylopyranoside (PNPX) in the reaction buffer (e.g., 50 mM sodium acetate, pH 5.0).[7]
-
Prepare a quenching solution of saturated sodium borate (B1201080) (Na₂B₄O₇).[7]
-
-
Reaction Procedure:
-
Quenching and Measurement:
-
Stop the reaction by adding 1 mL of the saturated sodium borate solution.[7]
-
Measure the absorbance of the released p-nitrophenol at 410 nm.
-
-
Calculation of Activity:
-
Calculate the enzyme activity based on a standard curve of p-nitrophenol. One unit of activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified conditions.[8]
-
Visualizations
Caption: Workflow for the enzymatic deglycosylation of this compound.
Caption: Troubleshooting logic for low conversion in enzymatic deglycosylation.
References
- 1. Improving 10-deacetylbaccatin III-10-β-O-acetyltransferase catalytic fitness for Taxol production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Combinatorial mutation on the β-glycosidase specific to 7-β-xylosyltaxanes and increasing the mutated enzyme production by engineering the recombinant yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cloning and Characterization of the Glycoside Hydrolases That Remove Xylosyl Groups from 7-β-xylosyl-10-deacetyltaxol and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatic hydrolysis of 7-xylosyltaxanes by an extracellular xylosidase from Cellulosimicrobium cellulans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combinatorial mutation on the β-glycosidase specific to 7- β-xylosyltaxanes and increasing the mutated enzyme production by engineering the recombinant yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. researchgate.net [researchgate.net]
stability issues of 7-Xylosyl-10-deacetyltaxol C during storage and handling
Welcome to the technical support center for 7-Xylosyl-10-deacetyltaxol C. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of this compound.
Troubleshooting Guides & FAQs
This section addresses common issues and questions related to the stability of this compound during experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Like other taxane (B156437) derivatives, this compound is susceptible to two primary degradation pathways:
-
Hydrolysis: Cleavage of the ester linkages, particularly at the C-13 side chain, is a common degradation route, especially under basic or acidic conditions.
-
Epimerization: The stereocenter at the C-7 position can undergo epimerization, leading to the formation of 7-epi-7-Xylosyl-10-deacetyltaxol C. This process is often catalyzed by basic conditions.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, this compound should be stored under the following conditions:
-
Solid Form: Store as a white to off-white solid at -20°C under an inert atmosphere.[] It is described as hygroscopic, so protection from moisture is crucial.[][2]
-
In Solution: Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3] It is advisable to protect solutions from light.[3] To avoid repeated freeze-thaw cycles, aliquot the solution into single-use volumes.[3]
Q3: My analytical results show an unexpected peak eluting near the main compound. What could it be?
A3: An unexpected peak could be a degradation product. The most likely candidates are the 7-epimer or a hydrolytic product. To confirm the identity, you can perform co-elution with a known standard of the suspected degradant or use mass spectrometry (MS) for identification.
Q4: How can I minimize degradation of this compound during my experiments?
A4: To minimize degradation, consider the following:
-
pH Control: Maintain the pH of your solutions within a neutral range (ideally around pH 4-5), as both acidic and basic conditions can accelerate degradation.
-
Temperature: Perform experimental manipulations at the lowest practical temperature.
-
Solvent Choice: Use high-purity, degassed solvents. While soluble in DMSO and methanol, assess the stability in your specific experimental medium.[4]
-
Light Protection: Protect solutions from direct light exposure.
Troubleshooting Common Stability Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of Potency in Biological Assays | Degradation of the compound due to improper storage or handling. | 1. Verify storage conditions (temperature, light protection). 2. Prepare fresh stock solutions. 3. Analyze the purity of the stock solution using a stability-indicating HPLC method. |
| Precipitation in Aqueous Buffers | Low aqueous solubility of the compound. | 1. Ensure the final concentration is within the solubility limits for your buffer system. 2. Consider using a co-solvent, but verify its compatibility and impact on stability. |
| Inconsistent Results Between Experiments | Variability in the stability of the compound under slightly different experimental conditions. | 1. Standardize all experimental parameters (pH, temperature, incubation times). 2. Use freshly prepared solutions for each experiment. 3. Include a positive control with a freshly prepared standard to monitor for degradation. |
Quantitative Stability Data
While specific quantitative stability data for this compound is not extensively available in the public domain, the following tables provide an illustrative example of how such data would be presented based on the known behavior of taxane derivatives. These tables are intended as a template for data interpretation and experimental design.
Table 1: Illustrative Stability of this compound in Solid State
| Storage Condition | Time Point | Purity (%) by HPLC | Appearance |
| -20°C | 0 months | 99.5 | White powder |
| 6 months | 99.3 | White powder | |
| 12 months | 99.1 | White powder | |
| 4°C | 0 months | 99.5 | White powder |
| 3 months | 98.2 | White powder | |
| 6 months | 97.0 | Slightly off-white powder | |
| 25°C / 60% RH | 0 months | 99.5 | White powder |
| 1 month | 95.1 | Off-white powder | |
| 3 months | 91.8 | Yellowish powder |
Table 2: Illustrative Stability of this compound in Solution (1 mg/mL in DMSO)
| Storage Condition | Time Point | Purity (%) by HPLC |
| -80°C | 0 months | 99.4 |
| 6 months | 99.0 | |
| 12 months | 98.5 | |
| -20°C | 0 months | 99.4 |
| 1 month | 98.8 | |
| 3 months | 97.5 | |
| 4°C | 0 days | 99.4 |
| 7 days | 96.2 | |
| 14 days | 93.1 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol is a general template based on methods used for other taxanes and can be optimized for your specific instrumentation and requirements.[5]
-
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
-
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Ammonium acetate (B1210297) (for mobile phase modification)
-
-
Instrumentation:
-
HPLC system with a UV or PDA detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
-
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of Acetonitrile, Methanol, and Water. A common starting ratio for taxanes is 40:40:20 (v/v/v).[5] The aqueous component can be slightly acidified (e.g., with 0.1% formic acid) to improve peak shape.
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., Methanol or Acetonitrile) at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 227 nm (or scan for optimal wavelength with a PDA detector)
-
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[6] Specificity is confirmed by performing forced degradation studies.
-
Protocol 2: Forced Degradation Study of this compound
-
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and establish the stability-indicating nature of the analytical method.
-
Procedure:
-
Prepare solutions of this compound (e.g., 1 mg/mL in a suitable solvent).
-
Expose the solutions to the following stress conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours. Neutralize before injection.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at room temperature for 4 hours. Neutralize before injection.
-
Oxidative Degradation: Add 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 80°C for 48 hours. Dissolve in a suitable solvent for analysis.
-
Photodegradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Analyze the stressed samples using the validated stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.
-
Visualizations
References
Validation & Comparative
A Comparative Analysis of the Cytotoxicity of 7-Xylosyl-10-deacetyltaxol C and Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic profiles of 7-Xylosyl-10-deacetyltaxol C and the widely used chemotherapeutic agent, paclitaxel (B517696). The following sections present a summary of their in vitro efficacy, detailed experimental methodologies, and an overview of the relevant signaling pathways.
Quantitative Cytotoxicity Data
The in vitro cytotoxic activities of this compound and paclitaxel have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the tables below for comparison.
Note: Direct comparative studies for this compound against paclitaxel are limited. The data for 7-Xylosyl-10-deacetyltaxol presented here is for a compound identified as "7-Xylosyl-10-deacetyltaxol" in the source material, which may or may not be the specific "C" variant.
Table 1: Cytotoxicity (IC50) of 7-Xylosyl-10-deacetyltaxol against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) |
| MCF-7 | Breast Cancer | 0.3776 | ~0.403 |
| Colon Cancer Lines | Colon Cancer | 0.86 | ~0.917 |
Molecular Weight of this compound used for conversion: 938.02 g/mol [1]
Table 2: Cytotoxicity (IC50) of Paclitaxel against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 |
| MCF-7 | Breast Cancer | 20 ± 0.085 nM[2] |
| MCF-7 | Breast Cancer | 7.5 nM[3] |
| HCT116 | Colon Cancer | 9.7 nM[4] |
| HT-29 | Colon Cancer | 9.5 nM[4] |
Experimental Protocols
The following are generalized experimental protocols for the cytotoxicity assays commonly used to evaluate compounds like this compound and paclitaxel. The specific parameters may vary between studies.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[5][6]
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound or paclitaxel). A control group with vehicle (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the treatment medium is removed, and a fresh solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals that have formed in viable cells.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined from the dose-response curve.
Caption: Workflow of the MTT cell viability assay.
Signaling Pathways
Paclitaxel's Mechanism of Action
Paclitaxel is a well-characterized antimitotic agent that functions by stabilizing microtubules. This interference with the normal dynamics of microtubule assembly and disassembly leads to the arrest of the cell cycle at the G2/M phase and subsequent induction of apoptosis (programmed cell death).[7]
Several signaling pathways are implicated in paclitaxel-induced apoptosis, including:
-
PI3K/Akt Pathway: Paclitaxel has been shown to inhibit the PI3K/Akt signaling pathway, which is a crucial regulator of cell survival and proliferation.[7][8] Inhibition of this pathway can lead to the downregulation of anti-apoptotic proteins and the promotion of apoptosis.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another key signaling cascade that can be activated by paclitaxel, contributing to the induction of apoptosis.[7]
-
c-myc Signaling Pathway: Paclitaxel can also suppress the c-myc signaling pathway, which plays a role in cell cycle regulation.[9]
-
TAK1-JNK Activation Pathway: Paclitaxel can induce apoptosis through the activation of the TAK1-JNK signaling pathway.[10]
Caption: Signaling pathways affected by paclitaxel leading to apoptosis.
This compound's Presumed Mechanism of Action
As a taxane (B156437) derivative, it is highly probable that this compound shares a similar mechanism of action with paclitaxel, primarily involving the disruption of microtubule function. However, specific studies detailing the precise signaling pathways modulated by this particular analog are not yet available. Further research is required to elucidate its distinct molecular interactions and downstream effects.
References
- 1. This compound | CAS:90332-65-3 | Manufacturer ChemFaces [chemfaces.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Synergistic inhibition of colon cancer cell growth with nanoemulsion-loaded paclitaxel and PI3K/mTOR dual inhibitor BEZ235 through apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paclitaxel inhibits proliferation and invasion and promotes apoptosis of breast cancer cells by blocking activation of the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. Paclitaxel induces apoptosis through the TAK1–JNK activation pathway - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Taxane Landscape: An In Vitro Comparison of 7-Xylosyl-10-deacetyltaxol's Anti-Tumor Activity
A Comparative Guide for Researchers
The intricate world of taxane (B156437) derivatives continues to be a fertile ground for anti-cancer drug discovery. Among these, 7-Xylosyl-10-deacetyltaxol C has emerged as a molecule of interest. However, a comprehensive review of publicly available scientific literature reveals a notable absence of in vitro studies specifically validating the anti-tumor activity of the "C" variant of this compound.
This guide, therefore, pivots to a closely related and better-documented analogue: 7-Xylosyl-10-deacetyltaxol . By examining its performance alongside the foundational taxane, Paclitaxel (B517696) (Taxol), and the widely used semi-synthetic derivative, Docetaxel (B913), we aim to provide a valuable comparative framework for researchers in oncology and drug development. This analysis is grounded in published experimental data to facilitate an objective understanding of the anti-tumor potential of this particular taxane scaffold.
Quantitative Comparison of In Vitro Anti-Tumor Activity
The following table summarizes the available quantitative data on the in vitro anti-tumor activity of 7-Xylosyl-10-deacetyltaxol B, a closely related compound, and compares it with Paclitaxel and Docetaxel across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition of cell growth in vitro. Lower IC50 values are indicative of higher potency.
| Compound | Cell Line | Assay Type | IC50 Value | Reference |
| 7-Xylosyl-10-deacetyltaxol B | S180 (Sarcoma) | Not Specified | Inhibits growth | [1][2] |
| Paclitaxel | Ovarian Carcinoma Cell Lines | Clonogenic Assay | 0.4 - 3.4 nM | [3] |
| Human Tumour Cell Lines | Clonogenic Assay | 2.5 - 7.5 nM | [4] | |
| SK-BR-3 (Breast Cancer) | MTS Assay (72h) | ~10 nM | [5][6] | |
| MDA-MB-231 (Breast Cancer) | MTS Assay (72h) | ~5 nM | [5][6] | |
| 4T1 (Murine Breast Cancer) | Not Specified (48h) | Not Specified | [7] | |
| Docetaxel | PC3 (Prostate Cancer) | Proliferation Assay | 7.21 nM | [8] |
| 22rv1 (Prostate Cancer) | Proliferation Assay | 1.26 nM | [8] | |
| DU145 (Prostate Cancer) | Proliferation Assay | 15.17 nM | [8] | |
| A549 (Lung Cancer) | Cytotoxicity Assay | 7 - 12 µM | [9] | |
| H460 (Lung Cancer) | Cytotoxicity Assay | 7 - 12 µM | [9] | |
| H460 (Lung Cancer, 2D) | Not Specified | 1.41 mM | [10] | |
| A549 (Lung Cancer, 2D) | Not Specified | 1.94 mM | [10] |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, including cell lines, assay methods, and incubation times.
Experimental Protocols
To ensure reproducibility and aid in the design of future experiments, detailed methodologies for the key in vitro assays cited in this guide are provided below.
Cell Viability/Cytotoxicity Assay (MTT/MTS Assay)
This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of living cells.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., 7-Xylosyl-10-deacetyltaxol, Paclitaxel, Docetaxel). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).[6][7]
-
Reagent Addition: After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.
-
Incubation with Reagent: The plates are incubated for an additional 2-4 hours to allow for the conversion of the tetrazolium salt into a colored formazan (B1609692) product by mitochondrial dehydrogenases in viable cells.
-
Solubilization (for MTT): If using MTT, a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 490 nm for MTS, 570 nm for MTT).[6]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Clonogenic Assay
This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival and reproductive integrity following drug treatment.
-
Cell Seeding: A known number of single cells are seeded into 6-well plates or culture dishes.
-
Drug Treatment: Cells are exposed to varying concentrations of the test compounds for a defined period (e.g., 24 hours).[4]
-
Drug Removal and Incubation: The drug-containing medium is removed, and the cells are washed and incubated in fresh drug-free medium for a period of 1-3 weeks to allow for colony formation.
-
Colony Staining: The colonies are fixed with a solution such as methanol (B129727) and stained with a dye like crystal violet.
-
Colony Counting: The number of colonies (typically defined as containing at least 50 cells) in each dish is counted.
-
Data Analysis: The surviving fraction of cells is calculated by normalizing the number of colonies in the treated groups to that of the untreated control group. The IC50 value is the concentration of the drug that reduces the surviving fraction by 50%.[3]
Visualizing the Mechanisms and Workflows
To further elucidate the processes involved in evaluating the anti-tumor activity of taxane derivatives, the following diagrams have been generated.
Caption: A generalized workflow for assessing the in vitro anti-tumor activity of test compounds.
References
- 1. 7-Xylosyl-10-deacetyltaxol B | CAS#:90332-64-2 | Chemsrc [chemsrc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological treatment with inhibitors of nuclear export enhances the antitumor activity of docetaxel in human prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancement of Docetaxel Anti-cancer Activity by A Novel Diindolylmethane (DIM) Compound in Human Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of 7-Xylosyl-10-deacetyltaxol C and Other Taxane Derivatives in Oncology Research
A detailed examination of the cytotoxic and mechanistic properties of 7-Xylosyl-10-deacetyltaxol C in comparison to established taxanes like Paclitaxel and Docetaxel, providing key experimental data and protocols for researchers in drug development.
Introduction
Taxanes represent a cornerstone in the chemotherapeutic treatment of a wide array of cancers. Their mechanism of action, primarily centered on the stabilization of microtubules, leads to cell cycle arrest and subsequent apoptosis in rapidly dividing cancer cells. While Paclitaxel and Docetaxel are the most clinically prominent members of this class, research into novel taxane (B156437) derivatives continues to yield compounds with potentially improved efficacy, solubility, and toxicity profiles. One such derivative is this compound, a naturally occurring taxane found in various Taxus species. This guide provides a comparative analysis of this compound against other taxane derivatives, supported by available experimental data, to assist researchers and drug development professionals in evaluating its potential as an anticancer agent.
Comparative Cytotoxicity
The in vitro cytotoxicity of taxane derivatives is a primary indicator of their potential anticancer activity. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. While direct head-to-head comparative studies across a broad panel of cell lines for this compound are limited, available data for a closely related compound, 7-xylosyl-10-deacetylpaclitaxel, on the PC-3 human prostate cancer cell line provides a benchmark for its potency.
| Compound | Cell Line | IC50 (µM) | Reference |
| 7-xylosyl-10-deacetylpaclitaxel | PC-3 (Prostate) | Not explicitly stated, but apoptosis was induced at concentrations of 0.1, 1, and 10 µM | [1] |
| Paclitaxel | Various Human Tumour Cell Lines | 0.0025 - 0.0075 | [2] |
| Docetaxel | Various Human Ovarian Carcinoma Cell Lines | 0.0008 - 0.0017 | [3] |
| Cabazitaxel | Various Cancer Cell Lines | Generally shows higher potency than Paclitaxel | |
| Novel Taxane Derivatives | Pancreatic Cancer Cell Lines | 0.001 - 0.01 | [4] |
Note: The IC50 values can vary significantly depending on the cell line and the experimental conditions.
Mechanism of Action: A Comparative Overview
The fundamental mechanism of action for all taxanes involves their interaction with tubulin, a key component of microtubules. By binding to the β-tubulin subunit, taxanes stabilize microtubules, preventing their depolymerization. This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, leading to cell cycle arrest, primarily at the G2/M phase, and ultimately inducing apoptosis.
Tubulin Polymerization
Cell Cycle Arrest
The stabilization of microtubules by taxanes leads to a halt in the cell cycle at the G2/M transition, preventing mitotic division. This is a hallmark of taxane activity and can be observed through flow cytometry analysis of DNA content in treated cells. Studies on various cancer cell lines have consistently shown that Paclitaxel and Docetaxel induce a significant accumulation of cells in the G2/M phase[4][6]. Research on 7-xylosyl-10-deacetylpaclitaxel has demonstrated a similar induction of mitotic cell cycle arrest in PC-3 cells[1].
Induction of Apoptosis
The ultimate fate of cancer cells treated with taxanes is typically apoptosis, or programmed cell death. This is triggered by the sustained cell cycle arrest and the inability of the cell to progress through mitosis. The apoptotic cascade can be initiated through various signaling pathways.
dot
References
Illuminating the Scaffold: A Comparative Guide to the Structural Confirmation of 7-Xylosyl-10-deacetyltaxol C Derivatives
For researchers, scientists, and drug development professionals, the precise structural elucidation of complex natural products is paramount. This guide provides a comparative framework for confirming the structure of 7-Xylosyl-10-deacetyltaxol C and its derivatives, offering a side-by-side look at key analytical data and outlining detailed experimental protocols.
This compound, a naturally occurring taxane (B156437) derivative found in various species of the yew tree (Taxus), represents a class of compounds with significant interest in cancer research. Its structural complexity, characterized by a polycyclic diterpene core and multiple stereocenters, necessitates a multi-faceted analytical approach for unambiguous confirmation. This guide will compare the expected and reported spectroscopic data for this compound with its more extensively studied relatives, Paclitaxel (Taxol®), Docetaxel (Taxotere®), and Cephalomannine (Taxol B).
Comparative Spectroscopic Data
Table 1: Key ¹H NMR Chemical Shifts (δ, ppm) for Comparator Taxanes in CDCl₃
| Proton | Paclitaxel | Docetaxel | Cephalomannine | Expected for this compound |
| H-2' | ~4.80 | ~4.62 | ~4.79 | ~4.7-4.8 |
| H-3' | ~5.79 | ~5.45 | ~5.68 | ~5.7-5.8 |
| H-5 | ~4.98 | ~4.95 | ~4.97 | ~4.9-5.0 |
| H-7 | ~4.40 | ~4.24 | ~4.41 | ~4.4-4.5 |
| H-10 | ~6.28 | ~4.20 | ~6.27 | ~5.0-5.2 (due to deacetylation) |
| H-13 | ~6.23 | ~6.22 | ~6.22 | ~6.2-6.3 |
| N-H | ~6.9-7.1 | ~5.5-5.7 | ~6.8-7.0 | ~6.0-6.5 (alkanamide) |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.
Table 2: Key ¹³C NMR Chemical Shifts (δ, ppm) for Comparator Taxanes in CDCl₃
| Carbon | Paclitaxel | Docetaxel | Cephalomannine | Expected for this compound |
| C-1 | ~79.1 | ~79.0 | ~79.1 | ~79 |
| C-2 | ~75.2 | ~75.0 | ~75.2 | ~75 |
| C-4 | ~81.1 | ~81.1 | ~81.1 | ~81 |
| C-5 | ~84.5 | ~84.4 | ~84.5 | ~84 |
| C-7 | ~72.1 | ~72.0 | ~72.1 | ~75-78 (due to xylosylation) |
| C-10 | ~75.6 | ~75.5 | ~75.6 | ~75-76 (deacetylated) |
| C-13 | ~72.5 | ~72.4 | ~72.5 | ~72 |
| C-1' | ~172.8 | ~172.7 | ~172.8 | ~173 |
| C-2' | ~73.2 | ~73.1 | ~73.2 | ~73 |
| C-3' | ~55.1 | ~55.0 | ~55.1 | ~55 |
| C=O (N-acyl) | ~167.1 | ~155.5 | ~168.2 | ~170-173 (hexanoyl) |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. A 13C NMR spectrum for a compound identified as 7-(beta-Xylosyl)-10-deacetyltaxol is available in some databases, which can serve as a valuable reference.
Table 3: Key Mass Spectrometry Data for Comparator Taxanes
| Compound | Molecular Formula | Molecular Weight (Da) | [M+H]⁺ (m/z) | Key Fragments (m/z) |
| Paclitaxel | C₄₇H₅₁NO₁₄ | 853.9 | 854.3 | 569 (Baccatin III core), 286 (Side chain) |
| Docetaxel | C₄₃H₅₃NO₁₄ | 807.9 | 808.3 | 527 (10-deacetylbaccatin III core), 282 (Side chain) |
| Cephalomannine | C₄₅H₅₃NO₁₄ | 831.9 | 832.3 | 569 (Baccatin III core), 264 (Side chain) |
| This compound | C₄₉H₆₃NO₁₇ | 938.0 | 938.4 | Expected: 806 (Loss of xylose), 527 (10-deacetylbaccatin III core), 412 (Side chain with hexanoyl group) |
Note: Fragmentation patterns can vary significantly based on the ionization technique and collision energy.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible data for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the purified this compound derivative.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
-
For quantitative NMR (qNMR), a calibrated internal standard should be added.
2. ¹H NMR Spectroscopy:
-
Instrument: 500 MHz or higher field strength NMR spectrometer.
-
Experiment: Standard 1D proton experiment.
-
Key Parameters:
-
Pulse angle: 30-45°
-
Acquisition time: 2-4 seconds
-
Relaxation delay (d1): 1-5 seconds (or 5 times the longest T₁ for qNMR)
-
Number of scans: 16-64, depending on sample concentration.
-
-
Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
3. ¹³C NMR Spectroscopy:
-
Experiment: Proton-decoupled 1D carbon experiment.
-
Key Parameters:
-
Pulse angle: 30-45°
-
Acquisition time: 1-2 seconds
-
Relaxation delay (d1): 2-5 seconds
-
Number of scans: 1024-4096 or more, due to the low natural abundance of ¹³C.
-
-
Processing: Similar to ¹H NMR.
4. 2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and identify adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, crucial for assigning quaternary carbons and piecing together the molecular framework.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing insights into the 3D structure and stereochemistry.
Mass Spectrometry (MS)
1. Sample Preparation:
-
Prepare a dilute solution of the sample (1-10 µg/mL) in a solvent compatible with the ionization source (e.g., methanol, acetonitrile, or a water/organic mixture).
-
For electrospray ionization (ESI), the addition of a small amount of formic acid (0.1%) for positive ion mode or ammonium (B1175870) hydroxide (B78521) (0.1%) for negative ion mode can improve ionization efficiency.
2. High-Resolution Mass Spectrometry (HRMS):
-
Instrument: Time-of-Flight (TOF) or Orbitrap mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) is commonly used for taxanes.
-
Analysis Mode: Full scan in positive or negative ion mode to determine the accurate mass of the molecular ion ([M+H]⁺, [M+Na]⁺, or [M-H]⁻). This allows for the confident determination of the elemental composition.
3. Tandem Mass Spectrometry (MS/MS):
-
Instrument: Triple quadrupole, ion trap, or Q-TOF mass spectrometer.
-
Method: Isolate the precursor ion (e.g., [M+H]⁺) and subject it to collision-induced dissociation (CID).
-
Analysis: Analyze the resulting fragment ions to deduce the structure of different moieties within the molecule, such as the loss of the xylosyl group, the ester side chain, and fragmentation of the taxane core. The fragmentation pattern provides a fingerprint for the specific derivative.
Visualization of the Structural Elucidation Workflow
The following diagram illustrates the logical workflow for the structural confirmation of a this compound derivative, integrating the key experimental techniques.
Caption: Workflow for the structural confirmation of this compound derivatives.
By systematically applying these experimental protocols and comparing the acquired data with that of known taxanes, researchers can confidently confirm the structure of novel this compound derivatives, paving the way for further investigation into their biological activities and potential as therapeutic agents.
Confirming the Mechanism of Action of 7-Xylosyl-10-deacetyltaxol C: A Comparative Guide to In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro assays to elucidate and confirm the mechanism of action of 7-Xylosyl-10-deacetyltaxol C, a derivative of the well-known chemotherapeutic agent paclitaxel (B517696). As a member of the taxane (B156437) family, its primary mechanism is expected to be the stabilization of microtubules, leading to cell cycle arrest and induction of apoptosis. This guide outlines key in vitro experiments to validate these effects and compares its expected performance with its parent compound, paclitaxel.
Mechanism of Action of Taxanes
Taxanes, including this compound and paclitaxel, exert their cytotoxic effects by binding to the β-tubulin subunit of microtubules.[1][2] This binding event stabilizes the microtubule polymer, preventing its depolymerization.[1][2] The disruption of normal microtubule dynamics interferes with the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. Consequently, cells are arrested in the G2/M phase of the cell cycle, which ultimately triggers the intrinsic apoptotic pathway.[1][2]
dot
Caption: Signaling pathway of this compound.
Comparative In Vitro Assays
To confirm the mechanism of action of this compound, a series of in vitro assays should be performed in parallel with a well-characterized taxane like paclitaxel. The following table summarizes the expected outcomes.
| Assay | Parameter | Expected Outcome for this compound | Expected Outcome for Paclitaxel (Alternative) |
| Microtubule Polymerization Assay | Rate and extent of tubulin polymerization | Increased rate and extent of polymerization | Increased rate and extent of polymerization |
| Immunofluorescence Microscopy | Microtubule morphology | Formation of prominent microtubule bundles | Formation of prominent microtubule bundles |
| Cell Viability Assay (e.g., MTT, SRB) | IC50 | Potent inhibition of cell proliferation (low micromolar to nanomolar range) | Potent inhibition of cell proliferation (low micromolar to nanomolar range) |
| Cell Cycle Analysis (Flow Cytometry) | Percentage of cells in G2/M phase | Significant increase in the G2/M population | Significant increase in the G2/M population |
| Apoptosis Assay (Annexin V/PI Staining) | Percentage of apoptotic cells | Dose-dependent increase in apoptotic cells | Dose-dependent increase in apoptotic cells |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Microtubule Polymerization Assay
This assay directly measures the effect of a compound on the in vitro assembly of purified tubulin into microtubules.
Protocol:
-
Reconstitute purified tubulin in a glutamate-based buffer.
-
Add GTP to initiate polymerization.
-
Add varying concentrations of this compound or paclitaxel to the tubulin solution.
-
Monitor the change in absorbance at 340 nm over time at 37°C. An increase in absorbance indicates microtubule polymerization.
-
Calculate the rate and maximal level of polymerization for each condition.
Immunofluorescence Microscopy of Microtubules
This technique allows for the visualization of microtubule bundling in treated cells.
Protocol:
-
Seed cancer cells (e.g., HeLa, MCF-7) on glass coverslips and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or paclitaxel for a specified time (e.g., 24 hours).
-
Fix the cells with ice-cold methanol (B129727) or paraformaldehyde.
-
Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS).
-
Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS).
-
Incubate with a primary antibody against α-tubulin.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
dot
References
validating the purity of synthesized 10-deacetylbaccatin III from 7-Xylosyl-10-deacetyltaxol C
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients is paramount. This guide provides a comparative analysis of the purity of 10-deacetylbaccatin III (10-DAB) obtained from the semi-synthesis from 7-Xylosyl-10-deacetyltaxol C against alternative methods, supported by experimental data and detailed protocols.
10-Deacetylbaccatin III is a crucial intermediate in the semi-synthesis of the widely used anticancer drug, paclitaxel. Its purity directly impacts the quality and efficacy of the final product. This guide explores the validation of 10-DAB purity derived from a specific synthetic route and compares it with other common sourcing methods.
Comparative Purity Analysis of 10-Deacetylbaccatin III
The purity of 10-deacetylbaccatin III can vary depending on the sourcing or synthetic method employed. High-performance liquid chromatography (HPLC) is the most common analytical technique for quantifying the purity of 10-DAB. The table below summarizes typical purity levels achieved through different methods.
| Production Method | Starting Material | Typical Purity (%) | Analytical Method(s) | Reference(s) |
| Semi-synthesis | This compound | >98% (achievable with purification) | HPLC, NMR, Mass Spectrometry | [1] |
| Extraction | Taxus baccata (Yew) Needles | 99.72 ± 0.18% | UHPLC-Mass Spectrometry | [2][3] |
| Extraction | Taxus chinensis (Chinese Yew) Needles | >98% | HPLC, NMR, Mass Spectrometry | [4] |
| Extraction & Crystallization | Taxus baccata Twigs and Leaves | >98% | HPLC | [5] |
| Enzymatic Hydrolysis | 7-xylosyltaxane mixtures | >98% conversion | Not specified | [6] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating experimental findings. Below are protocols for the synthesis of 10-DAB from this compound and for its extraction from Taxus species.
Protocol 1: Synthesis of 10-Deacetylbaccatin III from this compound
This protocol is adapted from the process described in US Patent 6,437,154 B1.[1]
Step 1: Isolation of 7-Xylosyl-10-deacetylbaccatin III
-
Dissolve the starting mixture of 7-xylosyl-10-deacetyltaxols in a polar solvent (e.g., methanol (B129727) or ethanol).
-
Add a base (e.g., hydroxylamine (B1172632) or hydrazine (B178648) hydrate) to the solution.
-
Stir the reaction mixture at a temperature between 20-50°C for 2-24 hours.
-
Work up the reaction mixture by diluting with water and extracting with an organic solvent like ethyl acetate (B1210297).
-
Purify the residue using chromatography (e.g., column chromatography over florisil (B1214189) or silica (B1680970) gel) to isolate 7-Xylosyl-10-deacetylbaccatin III.
Step 2: Cleavage of the Xyloside Group
-
Dissolve the purified 7-Xylosyl-10-deacetylbaccatin III in a polar solvent (e.g., ethanol).
-
Add a periodate (B1199274) solution (e.g., potassium periodate in water) to the reaction mixture.
-
Stir the mixture at 20-40°C for 20-40 hours to cleave the diol system of the xyloside, forming a dialdehyde (B1249045).
-
Treat the generated dialdehyde in an organic acid medium with salts of an amine at 0-40°C for 12-18 hours.
-
Isolate the final product, 10-deacetylbaccatin III.
Step 3: Purification of 10-Deacetylbaccatin III
-
The crude 10-deacetylbaccatin III can be purified by techniques such as recrystallization or further chromatography to achieve high purity (>98%).
Protocol 2: Extraction of 10-Deacetylbaccatin III from Taxus baccata Needles
This protocol is a general representation of methods described in the literature.[2][3]
Step 1: Extraction
-
Air-dry and powder the needles of Taxus baccata.
-
Extract the powdered needles with methanol at room temperature with stirring for an extended period (e.g., 24 hours).
-
Filter the extract and concentrate it under reduced pressure to obtain a crude methanolic extract.
Step 2: Liquid-Liquid Partitioning
-
Suspend the crude extract in water and partition it successively with different organic solvents of increasing polarity, such as n-hexane, dichloromethane (B109758), and ethyl acetate.
-
The 10-deacetylbaccatin III is typically enriched in the dichloromethane and ethyl acetate fractions.
Step 3: Chromatographic Purification
-
Subject the enriched fractions to column chromatography on silica gel.
-
Elute the column with a gradient of solvents, for example, a mixture of hexane (B92381) and ethyl acetate, gradually increasing the polarity.
-
Collect the fractions and monitor them by thin-layer chromatography (TLC) or HPLC to identify those containing 10-deacetylbaccatin III.
-
Pool the pure fractions and evaporate the solvent to yield purified 10-deacetylbaccatin III.
Step 4: High-Purity Purification (Optional)
Purity Validation Workflow
The following diagram illustrates a typical workflow for the validation of synthesized 10-deacetylbaccatin III purity.
Caption: Workflow for Purity Validation of 10-Deacetylbaccatin III.
Signaling Pathways and Logical Relationships
The conversion of this compound to 10-deacetylbaccatin III involves a key chemical transformation. The logical relationship is a two-step process: deacylation followed by xyloside cleavage.
Caption: Synthesis of 10-DAB from this compound.
References
- 1. US6437154B1 - Process for the preparation of 10-deacetylbaccatin III - Google Patents [patents.google.com]
- 2. Purification and characterization of Taxol and 10-Deacetyl baccatin III from the bark, needles, and endophytes of Taxus baccata by preparative high-performance liquid chromatography, ultra-high-performance liquid chromatography-mass spectrometry, and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification and characterization of Taxol and 10-Deacetyl baccatin III from the bark, needles and endophytes of Taxus baccata by preparative HPLC, UHPLC Mass spectrometry and NMR. | Semantic Scholar [semanticscholar.org]
- 4. Separation and purification of 10-deacetylbaccatin III by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN1903849A - Method of extracting and separating 10-deacetyl bakadin III from European yew branches and leaves - Google Patents [patents.google.com]
- 6. Enzymatic hydrolysis of 7-xylosyltaxanes by an extracellular xylosidase from Cellulosimicrobium cellulans - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Natural and Semi-Synthetic Taxanes in Oncology Research
A detailed guide for researchers, scientists, and drug development professionals on the performance, experimental validation, and mechanisms of natural and semi-synthetic taxanes.
This guide provides a comprehensive comparison of natural and semi-synthetic taxanes, a cornerstone class of chemotherapeutic agents. We delve into their origins, mechanisms of action, and comparative efficacy and toxicity profiles, supported by experimental data. Detailed protocols for key validation assays are provided to facilitate reproducible research in the field.
Introduction to Taxanes: From Bark to Benchtop
Taxanes are a class of diterpenoid compounds that have revolutionized cancer therapy. Their primary mechanism of action involves the stabilization of microtubules, which are essential components of the cellular cytoskeleton. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces programmed cell death, or apoptosis.
The parent compound of this class is paclitaxel (B517696) , a natural product originally isolated from the bark of the Pacific yew tree, Taxus brevifolia. Due to the slow growth of this tree and the low yield of paclitaxel, the demand for this potent anti-cancer agent quickly outstripped its natural supply. This challenge spurred the development of semi-synthetic analogs.
Docetaxel (B913) and cabazitaxel (B1684091) are prominent semi-synthetic taxanes. They are typically derived from a more abundant precursor, 10-deacetylbaccatin III (10-DAB), which can be extracted from the needles of other, more common yew species, such as Taxus baccata. This semi-synthetic approach has not only secured a sustainable supply of taxanes but has also opened avenues for modifying the chemical structure to improve efficacy and overcome resistance. Regulatory bodies, such as the FDA, have deemed semi-synthetic paclitaxel to be bioequivalent to its natural counterpart.[1]
Mechanism of Action: Stabilizing the Cytoskeleton
Taxanes exert their cytotoxic effects by binding to the β-tubulin subunit of microtubules.[2] This binding event stabilizes the microtubule polymer, preventing its depolymerization. The inability of the microtubules to disassemble disrupts the dynamic instability required for proper mitotic spindle formation and function during cell division.[2] This leads to mitotic arrest and the activation of apoptotic signaling pathways.[3][4]
The downstream effects of taxane-induced microtubule stabilization include the phosphorylation of B-cell lymphoma 2 (Bcl-2), an anti-apoptotic protein, which inactivates its protective function.[5] Additionally, taxanes can induce the expression of the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21/WAF-1, further promoting cell cycle arrest and apoptosis.[5]
Comparative Performance: Efficacy and Toxicity
The choice between different taxanes in a clinical or research setting is often guided by their specific efficacy and toxicity profiles. While their core mechanism is the same, subtle structural differences can lead to variations in their pharmacological properties.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a common metric for comparing the cytotoxic potential of different compounds in vitro. The tables below summarize the IC50 values for paclitaxel, docetaxel, and cabazitaxel across various cancer cell lines.
Table 1: Comparative In Vitro Cytotoxicity (IC50) of Taxanes in Breast Cancer Cell Lines
| Cell Line | Cancer Subtype | Paclitaxel (nM) | Docetaxel (nM) | Cabazitaxel (nM) |
| MDA-MB-231 | Triple-Negative | ~7.5[6] | - | - |
| SK-BR-3 | HER2+ | - | - | - |
| T-47D | Luminal A | - | - | - |
| ZR75-1 | ER+ | - | - | - |
Table 2: Comparative In Vitro Cytotoxicity (IC50) of Taxanes in Prostate Cancer Cell Lines
| Cell Line | Cancer Subtype | Paclitaxel (nM) | Docetaxel (nM) | Cabazitaxel (nM) |
| PC3 | Androgen-Independent | - | 1.9[7] | 1.6[7] |
| DU-145 | Androgen-Independent | - | 0.8[7] | 0.2[7] |
| 22Rv1 | Androgen-Responsive | - | 0.3[7] | 0.3[7] |
Note: A direct comparison of IC50 values across different studies should be made with caution due to variations in experimental conditions.
In Vivo Efficacy
Preclinical in vivo studies using xenograft models are crucial for evaluating the anti-tumor activity of taxanes. These studies typically involve implanting human cancer cells into immunodeficient mice and then treating the mice with the compounds of interest.
Table 3: Summary of In Vivo Efficacy of Taxanes in Preclinical Models
| Taxane | Cancer Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Paclitaxel | NCI-H460 Lung Cancer Xenograft | Varies | Significant | [8] |
| Docetaxel | NCI-H460 Lung Cancer Xenograft | Varies | Significant | [8] |
| Cabazitaxel | Docetaxel-resistant Xenografts | Varies | Superior to docetaxel | [9] |
Clinical Toxicity Profiles
In the clinical setting, the side-effect profiles of taxanes are a major consideration. While both paclitaxel and docetaxel are highly effective, they exhibit different patterns of toxicity.
Table 4: Comparative Clinical Toxicity of Paclitaxel and Docetaxel (Grade 3/4 Adverse Events)
| Adverse Event | Paclitaxel-based Regimens | Docetaxel-based Regimens | Key Finding |
| Hematological Toxicities | Lower Incidence | More Common | Docetaxel is associated with a higher incidence of neutropenia.[10] |
| Mucositis | Lower Incidence | More Common | [10] |
| Diarrhea | Lower Incidence | More Common | [10] |
| Fatigue | Lower Incidence | More Common | [10] |
| Peripheral Neuropathy | Similar Incidence | Similar Incidence | [10] |
Cabazitaxel has been shown to have a higher risk of hematologic toxicities compared to docetaxel in some studies.[11][12] However, in a study where patients received both drugs, a significant proportion preferred cabazitaxel, citing less fatigue and better quality of life.[13]
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed and standardized experimental protocols are essential.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. Strategies for the drug discovery and development of taxane anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell death in cancer chemotherapy using taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Signal transduction pathways of taxanes-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 7. Docetaxel/cabazitaxel and fatty acid binding protein 5 inhibitors produce synergistic inhibition of prostate cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Paclitaxel-based versus docetaxel-based regimens in metastatic breast cancer: a systematic review and meta-analysis of randomized controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Docetaxel demonstrates stronger safety and survival profile than cabazitaxel for prostate cancer | MDedge [mdedge.com]
- 12. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 13. Patient Preference Between Cabazitaxel and Docetaxel for First-line Chemotherapy in Metastatic Castration-resistant Prostate Cancer: The CABADOC Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Microtubule Stabilization Effect of 7-Xylosyl-10-deacetyltaxol C: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the microtubule-stabilizing effects of 7-Xylosyl-10-deacetyltaxol C against other well-established taxanes, paclitaxel (B517696) and docetaxel (B913). The information is compiled from available literature to offer an objective overview supported by experimental data and detailed methodologies.
Introduction to Microtubule Dynamics and Stabilization
Microtubules are dynamic cytoskeletal polymers essential for various cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. Their ability to rapidly assemble (polymerize) and disassemble (depolymerize) is critical for their function. Microtubule-stabilizing agents are a class of compounds that bind to tubulin, the building block of microtubules, and shift the equilibrium towards polymerization, thereby suppressing microtubule dynamics. This disruption of the normal cell cycle can lead to mitotic arrest and apoptosis, making these agents potent anticancer drugs.[1][2]
Paclitaxel (Taxol®) was the first microtubule-stabilizing agent to be discovered and has been widely used in cancer therapy.[1][2] Docetaxel is a semi-synthetic analogue of paclitaxel with improved pharmacological properties. This compound is a naturally occurring taxane (B156437) derivative, and its biological activity, particularly in comparison to its more famous relatives, is a subject of ongoing research.
Comparative Analysis of Microtubule-Stabilizing Agents
While direct head-to-head experimental data comparing the microtubule stabilization of this compound with paclitaxel and docetaxel is limited in the currently available literature, this section presents a compilation of relevant data from various studies to facilitate a comparative assessment.
It is important to note that the data for 7-Xylosyl-10-deacetyltaxol derivatives and the other compounds may not have been generated under identical experimental conditions.
In Vitro Activity
The in vitro activity of these compounds is typically assessed through tubulin polymerization assays, which measure the ability of a compound to promote the assembly of purified tubulin into microtubules.
| Compound | Assay Type | Metric | Value | Reference |
| 7-Xylosyl-10-deacetylpaclitaxel | Microtubule Disassembly | IC₅₀ | 0.3 µM (pig brain tubulin) | |
| Paclitaxel | Tubulin Polymerization (Biochemical) | EC₅₀ | 10 nM | [3] |
| Docetaxel | Tubulin Polymerization | Potency | 2-3 times more effective than paclitaxel | [4] |
Note: The reported "disassembly" for 7-Xylosyl-10-deacetylpaclitaxel is unusual for a taxane derivative and may reflect specific experimental conditions or a different mode of action compared to paclitaxel.
Cellular Activity
Cell-based assays provide a more biologically relevant context by evaluating the effects of these compounds on the microtubule network within living cells. Cytotoxicity assays (measuring the concentration required to kill 50% of cells, IC₅₀) are often used as an indirect measure of the potency of microtubule-targeting agents.
| Compound | Cell Line | Metric | Value | Reference |
| 7-Xylosyl-10-deacetyltaxol | MCF-7 (Breast Cancer) | IC₅₀ | 0.3776 µg/mL | |
| Paclitaxel | A549 (Lung Cancer) | IC₅₀ (High-Content Assay) | 4 nM | [3] |
| HeLa (Cervical Cancer) | IC₅₀ | 1.6 nM | [5] | |
| Docetaxel | Various Ovarian Cancer Lines | Cytotoxicity | 3.9-fold greater than paclitaxel (2h exposure) | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are representative protocols for the key assays used to assess microtubule stabilization.
In Vitro Tubulin Polymerization Assay (Absorbance-Based)
This assay measures the increase in light scattering as tubulin polymerizes into microtubules.
-
Preparation of Reagents:
-
Purified tubulin protein (>99% pure) is reconstituted to a concentration of 3 mg/mL in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) containing 1 mM GTP.
-
-
Assay Procedure:
-
The test compounds (this compound, paclitaxel, docetaxel) are serially diluted to the desired concentrations.
-
In a pre-warmed 96-well plate at 37°C, 10 µL of the compound dilutions are added to the wells.
-
To initiate polymerization, 90 µL of the cold tubulin solution is added to each well.
-
-
Data Acquisition:
-
The absorbance at 340 nm is measured every 60 seconds for 60 minutes at 37°C using a microplate reader.
-
-
Data Analysis:
-
The change in absorbance over time is plotted to generate polymerization curves.
-
The maximum rate of polymerization (Vmax) and the plateau of absorbance (extent of polymerization) are determined.
-
The EC₅₀ or IC₅₀ values are calculated by fitting the dose-response curves.
-
Cell-Based Microtubule Stabilization Assay (Immunofluorescence)
This method visualizes the effects of compounds on the microtubule network in cultured cells.
-
Cell Culture and Treatment:
-
Adherent cells (e.g., HeLa or A549) are seeded in 96-well plates and allowed to attach overnight.
-
Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 24 hours).
-
-
Fixation and Permeabilization:
-
The culture medium is removed, and cells are fixed with a solution of 4% paraformaldehyde in PBS.
-
After washing with PBS, cells are permeabilized with a buffer containing a non-ionic detergent (e.g., 0.1% Triton X-100 in PBS).
-
-
Immunostaining:
-
Cells are incubated with a primary antibody against α-tubulin.
-
After washing, a fluorescently labeled secondary antibody is added.
-
The cell nuclei are counterstained with a DNA dye (e.g., DAPI).
-
-
Imaging and Analysis:
-
The plates are imaged using a high-content imaging system or a fluorescence microscope.
-
Image analysis software is used to quantify changes in the microtubule network, such as microtubule bundling, density, and overall morphology.
-
Signaling Pathway
Microtubule-stabilizing agents exert their effects by directly binding to β-tubulin within the microtubule polymer. This binding event alters the conformation of tubulin, strengthening the lateral and longitudinal contacts between tubulin dimers. This stabilization suppresses the dynamic instability of microtubules, leading to a net increase in the polymer mass. The consequence of this in proliferating cells is the formation of a dysfunctional mitotic spindle, which activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest and, ultimately, apoptosis.
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benthamopen.com [benthamopen.com]
- 4. Differences in Paclitaxel and Docetaxel Interactions with Tubulin Detected by Mutagenesis of Yeast Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular studies reveal mechanistic differences between taccalonolide A and paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative in vitro cytotoxicity of taxol and Taxotere against cisplatin-sensitive and -resistant human ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 7-Xylosyl-10-deacetyltaxol C: A Procedural Guide
For Immediate Reference: Treat 7-Xylosyl-10-deacetyltaxol C as a cytotoxic agent. Handle with appropriate personal protective equipment (PPE) and dispose of as hazardous chemical waste. Consult your institution's specific safety protocols.
This document provides essential safety and logistical information for the proper disposal of this compound, a taxane (B156437) derivative used in research and drug development. As a paclitaxel (B517696) analog, this compound should be handled with the same precautions as other cytotoxic and antineoplastic agents to minimize exposure and ensure environmental safety.[1]
Hazard Identification and Essential Safety Precautions
Required Personal Protective Equipment (PPE):
-
Gloves: Impervious gloves (e.g., double-gloving with nitrile) are mandatory.[4]
-
Lab Coat/Gown: A disposable gown or dedicated lab coat should be worn.[2]
-
Eye Protection: Safety glasses or goggles are required to prevent splashes.[2]
-
Respiratory Protection: A respirator (e.g., N95/P2) may be necessary when handling powders or creating aerosols.[5]
Waste Segregation and Containment
Proper segregation of cytotoxic waste is critical to prevent cross-contamination and ensure correct disposal.[5][6]
-
Waste Streams: All materials that come into contact with this compound must be treated as cytotoxic waste.[6] This includes:
-
Unused or expired compound.
-
Contaminated labware (e.g., vials, pipette tips, culture plates).
-
Contaminated PPE (gloves, gowns).
-
Spill cleanup materials.
-
-
Containers: Use designated, leak-proof, and puncture-resistant containers clearly labeled with "Cytotoxic Waste" or the appropriate biohazard symbol.[2][6] Depending on local regulations, these containers may be color-coded (e.g., yellow or red).[2][6]
Quantitative Data Summary for Cytotoxic Waste Handling
| Parameter | Guideline | Source |
| Spill Classification | Small Spill: < 5 mL or 5 gLarge Spill: > 5 mL or 5 g | [2] |
| Decontamination Solution (Trace Amounts) | 1% Sodium Carbonate Solution (for 30 minutes) | |
| Decontamination Solution (Larger Spills) | 10% Sodium Carbonate Solution (for 30 minutes) or Methanolic Potassium Hydroxide (B78521) (30% KOH in 70% Methanol) for 5 minutes (Caution: Flammable and Corrosive) | |
| Patient Waste Handling (Clinical Research) | Considered chemotherapeutic waste if collected within 48 hours of last treatment. | [7] |
Step-by-Step Disposal Protocol
The following protocol outlines the general procedure for the disposal of this compound.
Experimental Protocol: Decontamination of Surfaces and Equipment
This protocol is adapted from guidelines for paclitaxel and should be used for decontaminating surfaces after handling this compound.
-
Prepare Decontamination Solution:
-
For routine cleaning of trace contamination, prepare a 1% aqueous solution of sodium carbonate.
-
For spills, prepare a 10% aqueous solution of sodium carbonate or a solution of 30% potassium hydroxide in 70% methanol. Exercise extreme caution with the methanolic KOH solution as it is flammable and corrosive.
-
-
Application:
-
Liberally apply the chosen decontamination solution to the contaminated surface.
-
Allow a contact time of at least 30 minutes for sodium carbonate solutions or 5 minutes for methanolic KOH.
-
-
Washing:
-
Following the decontamination period, wash the surface twice with detergent and water.
-
-
Disposal of Cleaning Materials:
-
All cleaning materials (e.g., absorbent pads, wipes) must be disposed of as cytotoxic waste.[2]
-
Workflow for Disposal of this compound Waste
Caption: Workflow for the safe disposal of this compound waste.
Spill Management
In the event of a spill, immediate action is necessary to minimize exposure and contamination.[2]
-
Evacuate and Secure: Alert others in the area and restrict access to the spill zone.
-
Don Appropriate PPE: Before cleaning, ensure you are wearing the full required PPE.
-
Contain the Spill:
-
For powders: Gently cover with damp absorbent material to avoid raising dust.
-
For liquids: Cover with absorbent pads, working from the outside in.
-
-
Decontaminate: Apply an appropriate decontamination solution as described in the protocol above.
-
Clean and Dispose: Collect all cleanup materials and place them in a designated cytotoxic waste container.[2]
-
Report: Report the incident to your institution's Environmental Health and Safety (EH&S) department.
Final Disposal
The ultimate disposal of cytotoxic waste must comply with federal, state, and local regulations.[8][9]
-
Treatment: Cytotoxic wastes must not be sent to a landfill.[8] The standard and required methods of treatment are high-temperature incineration or chemical neutralization that removes the hazardous characteristics of the compound.[6][8]
-
Transportation: Waste must be transported off-site by a certified hazardous waste handler.[3] Ensure all containers are securely sealed and properly labeled before pickup.
By adhering to these procedures, researchers and laboratory personnel can handle and dispose of this compound safely, protecting themselves and the environment from the risks associated with cytotoxic compounds.
References
- 1. Paclitaxel | C47H51NO14 | CID 36314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. sharpsmart.co.uk [sharpsmart.co.uk]
- 4. globalrph.com [globalrph.com]
- 5. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 6. danielshealth.ca [danielshealth.ca]
- 7. safety.pitt.edu [safety.pitt.edu]
- 8. safework.nsw.gov.au [safework.nsw.gov.au]
- 9. web.uri.edu [web.uri.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
